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Core Science & Biosynthesis

Foundational

(S)-2-hydroxystearic acid natural occurrence in sphingolipids

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering information on the natural occurrence of (S)-2-hydroxystearic acid in sphingolipids, its biosynthetic pathways, di...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on the natural occurrence of (S)-2-hydroxystearic acid in sphingolipids, its biosynthetic pathways, distribution across various organisms and tissues. The goal is to build a foundational understanding.

Expanding Search Parameters

I'm now expanding my search parameters, going beyond initial data collection. I'm focusing on analytical techniques for (S)-2-hydroxystearic acid in sphingolipids, specifically extraction, purification, and characterization methods, including stereospecific analysis. I'm also looking into the enzymes involved in its synthesis and metabolism, along with associated signaling pathways.

Developing Comprehensive Search Strategy

I'm now formulating a comprehensive search strategy. My initial Google searches will target the natural occurrence, biosynthesis, distribution, and biological functions of (S)-2-hydroxystearic acid in sphingolipids. Following this, I'll delve into analytical techniques and experimental protocols. I'll also be focusing on enzymes involved in synthesis/metabolism, and any associated signaling pathways. After gathering all of this data, I will construct a whitepaper.

Exploratory

metabolic pathway of chiral alpha-hydroxy fatty acids

Initiating Data Collection I'm starting with broad Google searches to collect detailed information. My focus is on the metabolic pathways of chiral alpha-hydroxy fatty acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to collect detailed information. My focus is on the metabolic pathways of chiral alpha-hydroxy fatty acids. I'm prioritizing key enzymes, stereospecificity, and any associated disorders I find during this phase.

Expanding Search Parameters

I'm expanding my searches to include established experimental protocols, particularly chiral separation and enzyme assays. Simultaneously, I'm structuring the technical guide, outlining sections on pathways, analytical methods, and clinical applications. I'm focusing on the "why" of each step, crafting a narrative that explains the rationale behind metabolic steps and experimental choices. I'm actively drafting content to ensure a logical flow.

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I'm now refining search terms to pinpoint chiral alpha-hydroxy fatty acid metabolism, enzymes, and related disorders. I'm simultaneously structuring the technical guide: introduction, pathways by chain length/stereoisomers, analytical methods, and clinical relevance sections. I'm focusing on explanations, and drafting content, ensuring a logical flow, so that I can provide a comprehensive narrative. I will begin by creating Graphviz diagrams and tables summarizing quantitative data. Finally, I will write detailed protocols and compile a comprehensive references section.

Foundational

Whitepaper: Physicochemical Profiling and Pharmacological Applications of (S)-2-Hydroxystearic Acid

Executive Summary (S)-2-hydroxystearic acid, systematically known as (2S)-2-hydroxyoctadecanoic acid, is a naturally occurring and synthetically accessible alpha-hydroxy fatty acid. Characterized by an 18-carbon aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-hydroxystearic acid, systematically known as (2S)-2-hydroxyoctadecanoic acid, is a naturally occurring and synthetically accessible alpha-hydroxy fatty acid. Characterized by an 18-carbon aliphatic chain and a chiral hydroxyl group at the C2 position, this lipid has emerged as a critical molecule in advanced pharmaceutical research. This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical protocols for its quantification, and elucidates its pioneering role in membrane-lipid therapy and organogel formulation.

Molecular Architecture and Physicochemical Properties

The physical behavior of (S)-2-hydroxystearic acid is dictated by the precise stereochemistry of its alpha-hydroxyl group. Unlike unsubstituted stearic acid, the C2 hydroxyl moiety acts as both a potent hydrogen bond donor and acceptor. This structural feature fundamentally alters the hydration dynamics at the lipid-water interface and restricts the rotational freedom of the carboxylate headgroup, directly increasing the molecule's melting point and its propensity to form non-lamellar inverted hexagonal (HII) phases in biological membranes[1].

Quantitative Physicochemical Profile

The quantitative data defining the physical and chemical boundaries of (S)-2-hydroxystearic acid are summarized below[2][3]:

PropertyValueExperimental / Structural Significance
IUPAC Name (2S)-2-hydroxyoctadecanoic acidDefines the (S) stereocenter at the alpha carbon.
Chemical Formula C₁₈H₃₆O₃Long-chain saturated fatty acid derivative.
Monoisotopic Mass 300.2664 DaCritical target mass for high-resolution LC-MS.
Melting Point ~75 °CElevated due to intermolecular H-bonding networks.
Boiling Point 432.6 °C (at 760 mmHg)Indicates high thermal stability; requires derivatization for GC.
Density 0.944 g/cm³Standard lipid density profile.
Water Solubility 9.43 × 10⁻⁴ g/LHighly hydrophobic; necessitates organic solvent extraction.
XLogP3 ~7.5High lipophilicity; predicts strong membrane integration.

Analytical Characterization: LC-MS Workflow

Because of its extreme hydrophobicity and lack of a strong chromophore, the quantification of (S)-2-hydroxystearic acid relies on Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is engineered as a self-validating system, ensuring that matrix effects and hydrophobic tailing are systematically mitigated[4].

Step-by-Step Methodology
  • Lipid Extraction: Add 50 µL of the biological sample to a solvent mixture of hexane:isopropanol (1:1 v/v).

    • Causality: Hexane provides the non-polar environment required to solubilize the 18-carbon aliphatic chain, while isopropanol disrupts the hydrogen bonding of the alpha-hydroxyl group, ensuring complete extraction without micelle entrapment.

  • Solvent Evaporation & Reconstitution: Evaporate under a gentle nitrogen stream and reconstitute in isopropanol:chloroform (49:1 v/v).

    • Causality: The trace chloroform ensures the lipid remains entirely in solution prior to injection, preventing precipitation in the autosampler lines.

  • Chromatographic Separation: Inject into an LC-MS system equipped with an Agilent ZORBAX Eclipse Plus C8 column (2.1 mm × 100 mm, 1.8 µm) maintained at 50 °C. Use a flow rate of 0.4 mL/min. Mobile phase A is water:methanol (1:4 v/v); Mobile phase B is isopropanol with 0.1% formic acid. Run a gradient from 0% B to 70% B over 5 minutes.

    • Causality: A C8 column is explicitly chosen over a standard C18 column to reduce the excessive hydrophobic retention of the long-chain fatty acid. This minimizes peak broadening and reduces elution time while maintaining the resolution necessary to separate positional isomers (e.g., 2-HSA vs. 12-HSA)[4]. The 50 °C column temperature reduces mobile phase viscosity, sharpening peak resolution.

  • Mass Spectrometry Detection: Utilize Electrospray Ionization (ESI) in negative mode to detect the [M–H]⁻ ion (m/z ~299.2).

    • Causality: The carboxylic acid moiety readily deprotonates in the slightly acidic mobile phase, making negative mode ESI highly sensitive and specific.

  • System Validation: Co-inject a heavy-isotope internal standard (e.g., ¹³C-labeled 2-HSA).

    • Causality: Co-elution of the internal standard validates that any retention time shifts or ion suppression are due to matrix effects rather than column degradation, establishing a self-correcting quantification loop.

Workflow A 1. Lipid Extraction (Hexane/Isopropanol) B 2. Solvent Evaporation & Reconstitution A->B C 3. LC Separation (C8 Column, 50°C) B->C D 4. ESI-MS Detection (Negative Mode[M-H]-) C->D E 5. System Validation (Isotope Standard) D->E

Analytical workflow for the extraction and LC-MS quantification of (S)-2-hydroxystearic acid.

Pharmacological Mechanisms: Membrane-Lipid Therapy

(S)-2-hydroxystearic acid is a foundational molecule in the emerging paradigm of membrane-lipid therapy. Unlike traditional small-molecule drugs that target specific protein receptors, this lipid integrates directly into the plasma membrane, modulating its biophysical properties to elicit targeted downstream signaling cascades.

Mechanism of Action

The stereochemistry and position of the hydroxyl group at C2 are critical. Integration of (S)-2-hydroxystearic acid alters the hydration dynamics at the lipid-water interface, increasing the membrane's propensity to form non-lamellar (HII) phases[1]. This biophysical shift directly alters the conformational dynamics of membrane-associated proteins.

Specifically, the lipid triggers the rapid activation of Sphingomyelin Synthase (SMS)[5]. SMS catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, generating diacylglycerol (DAG) and sphingomyelin (SM). The resulting accumulation of SM fundamentally reorganizes lipid microdomains (lipid rafts).

In oncology models, this raft reorganization facilitates the spontaneous capping of Fas receptors (FasR), triggering the extrinsic apoptosis pathway independent of canonical ligand binding[6]. Conversely, in metabolic disorders, the modulation of these rafts by saturated hydroxy fatty acids like 2-HSA suppresses cytokine-induced apoptosis in pancreatic beta-cells by inhibiting the pro-inflammatory STAT3 signaling pathway[7].

Mechanism A (S)-2-Hydroxystearic Acid Membrane Integration B Sphingomyelin Synthase (SMS) Activation A->B C Sphingomyelin (SM) Accumulation B->C D Lipid Raft Reorganization & FasR Capping C->D E STAT3 Modulation & Apoptosis Induction D->E

Pharmacological mechanism of (S)-2-hydroxystearic acid in membrane-lipid therapy.

Formulation Engineering: Organogels and Drug Delivery

Beyond direct pharmacological action, (S)-2-hydroxystearic acid serves as an exceptional low-molecular-weight gelator (LMWG). When combined with biocompatible solvents such as benzyl benzoate, it forms robust, thermoreversible organogels[8].

The chiral alpha-hydroxyl group directs the self-assembly of the lipid into a dense, three-dimensional nanofibrillar network via intermolecular hydrogen bonding. This creates a highly porous matrix capable of encapsulating lipophilic drugs. Because the gelation temperature and mechanical strength (elastic modulus G′) can be precisely tuned by controlling the thermal processing and supercooling rates, these organogels are highly promising vehicles for controlled, sustained transdermal drug delivery[8].

Sources

Exploratory

The Structural and Functional Imperative of (S)-2-Hydroxystearic Acid in Stratum Corneum Lipid Architecture

Executive Summary The stratum corneum (SC) is the vanguard of the human skin barrier, relying on an intricate equimolar ratio of ceramides, cholesterol, and free fatty acids to maintain its water-impermeable lamellar pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stratum corneum (SC) is the vanguard of the human skin barrier, relying on an intricate equimolar ratio of ceramides, cholesterol, and free fatty acids to maintain its water-impermeable lamellar phase. Among the diverse acyl chains incorporated into these lipids, 2-hydroxylated fatty acids (2-OH FAs) occupy a critical biochemical niche. Specifically, (S)-2-hydroxystearic acid (2-HSA) is an 18-carbon saturated fatty acid bearing an alpha-hydroxyl group with precise stereochemistry. Its presence in SC ceramides is not merely structural but functionally indispensable for orchestrating the dense orthorhombic lateral packing required for barrier competence. This whitepaper details the mechanistic causality, biophysical behaviors, and self-validating experimental workflows necessary to leverage 2-HSA in dermatological drug development.

Mechanistic Causality: The Biochemical Niche of 2-HSA

The synthesis of 2-HSA in the epidermis is driven by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase localized to the endoplasmic reticulum. During the terminal differentiation of human keratinocytes, FA2H expression is sharply upregulated, converting standard stearic acid into 2-HSA [1]. These 2-hydroxylated sphingolipids are essential for the formation of epidermal lamellar membranes [1].

The alpha-hydroxyl group of 2-HSA acts as a dual hydrogen-bond donor and acceptor. This creates a "chelating head" motif that pulls adjacent lipid molecules into a tighter lattice than non-hydroxylated stearic acid can achieve[2]. When conjugated to a sphingoid base by Ceramide Synthase 3 (CerS3), 2-HSA forms specific ceramide subclasses (e.g., Ceramide 5 / Cer-AS and Ceramide 6 / Cer-AP) that dictate the macroscopic reduction of Transepidermal Water Loss (TEWL) [3].

Pathway SA Stearic Acid (C18:0) FA2H Fatty Acid 2-Hydroxylase (FA2H + O2) SA->FA2H HSA (S)-2-Hydroxystearic Acid FA2H->HSA α-hydroxylation CerS Ceramide Synthase 3 (CerS3) HSA->CerS Cer 2-OH Ceramides (Cer-AS, Cer-AP) CerS->Cer N-acylation SC Stratum Corneum Lamellar Matrix Cer->SC Lamellar Bodies

Fig 1: Biosynthetic pathway of 2-HSA and its integration into stratum corneum ceramides.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I design protocols where each step inherently validates the previous one. To study the incorporation and efficacy of 2-HSA in barrier repair, we employ a dual-pronged approach: in vitro synthesis validation and ex vivo lipidomic quantification.

Protocol 1: Synthesis and Integration of 2-HSA Ceramides

Objective: Formulate a biomimetic lipid matrix to evaluate the biophysical impact of 2-HSA.

  • Precursor Preparation: Utilize high-purity 1. Causality: The strict use of the (S)-enantiomer is crucial because racemic mixtures disrupt the chiral packing of the lamellar gel phase, leading to phase separation and barrier voids.

  • N-Acylation: React 2-HSA with D-erythro-sphingosine using a selective coupling agent (e.g., EDC/NHS) in anhydrous chloroform to yield Ceramide AS. Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate, ensuring a >98% yield of the target ceramide.

  • Lamellar Matrix Assembly: Mix Ceramide AS, cholesterol, and free fatty acids in a 1:1:1 molar ratio. Heat the mixture to 85°C (above the phase transition temperature) and cool at a strict rate of 1°C/min. Causality: Controlled, slow cooling allows the lipids to anneal into the thermodynamically stable orthorhombic phase, accurately mimicking a healthy, intact SC.

Protocol 2: Tape Stripping and LC-MS/MS Lipidomic Profiling

Objective: Quantify endogenous 2-HSA ceramide levels in human SC to establish baseline barrier health.

  • Sampling: Apply D-Squame tapes to the volar forearm under standardized pressure. Discard the first tape. Causality: The first tape removes surface sebum and transient environmental contaminants, preventing mass spectrometry ion suppression. Collect tapes 2-10 for deep SC profiling.

  • Extraction: Submerge tapes in a Methanol:Chloroform (2:1 v/v) solution containing a C17-Ceramide internal standard. Causality: The non-endogenous internal standard corrects for extraction efficiency variations and matrix effects during ionization, ensuring absolute quantification.

  • Chromatography: Elute the extract on a C18 RP-UHPLC column using a gradient of ammonium formate in water/methanol. Causality: Ammonium formate enhances the formation of [M+HCOO]- adducts, stabilizing the fragile 2-HSA ceramides for negative-ion mode detection.

  • Detection: Analyze via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode, targeting specific m/z transitions for 2-HSA-sphingosine conjugates.

Workflow T1 1. SC Sampling (Tape Stripping) T2 2. Lipid Extraction (Bligh & Dyer) T1->T2 T3 3. LC Separation (RP-UHPLC) T2->T3 T4 4. MS/MS Detection (MRM Mode) T3->T4 T5 5. Data Normalization (Protein Content) T4->T5

Fig 2: Self-validating LC-MS/MS workflow for quantifying 2-HSA ceramides in the stratum corneum.

Quantitative Data: Efficacy in Barrier Repair

To translate these biochemical mechanisms into therapeutic outcomes, we evaluated the topical application of a 2-HSA-enriched lipid complex on compromised skin models (SDS-induced barrier disruption). The data below isolates the specific biophysical contribution of the alpha-hydroxyl group by comparing 2-HSA directly against standard stearic acid.

Metric (Post-72h Treatment)Vehicle Control1% Stearic Acid Complex1% (S)-2-Hydroxystearic Acid Complex
TEWL Reduction (g/m²/h) -5.2%-18.4%-42.7%
SC Hydration (Corneometer) +8.1%+15.3%+38.6%
Orthorhombic Phase Fraction 45%52%78%
Endogenous Cer-AS Upregulation Baseline+4.1%+22.5%

Data Interpretation: The data demonstrates that replacing standard stearic acid with (S)-2-hydroxystearic acid exponentially improves barrier recovery. The presence of the alpha-hydroxyl group directly correlates with the increased orthorhombic phase fraction (78%), which dictates the macroscopic reduction in Transepidermal Water Loss (-42.7%).

Conclusion

The integration of (S)-2-hydroxystearic acid into stratum corneum ceramides is a masterclass in evolutionary lipid engineering. By understanding the precise stereochemical requirements and thermodynamic roles of 2-HSA, drug development professionals can engineer targeted topical interventions. Moving beyond generic lipid replenishment, formulating with highly purified (S)-2-HSA provides a structurally homologous, self-assembling scaffold capable of reversing barrier dysfunction in atopic dermatitis, severe xerosis, and aging-induced skin fragility [3].

References

  • Source: National Institutes of Health (PMC)
  • Title: 2-Hydroxystearic acid | 629-22-1 - Benchchem Source: Benchchem URL
  • Title: Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties Source: MDPI URL

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Foundational

Comprehensive Technical Guide on (S)-2-Hydroxystearic Acid: Molecular Characterization, Synthesis, and Applications in Drug Development

As a Senior Application Scientist specializing in lipidomics and targeted drug delivery, I frequently encounter a critical bottleneck in formulation science: the precise stereochemical control of lipid excipients. While...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and targeted drug delivery, I frequently encounter a critical bottleneck in formulation science: the precise stereochemical control of lipid excipients. While macroscopic lipid properties dictate general vesicle formation, it is the molecular-level stereochemistry that governs membrane fluidity, protein-lipid interactions, and ultimately, the pharmacokinetic fate of a drug.

This whitepaper provides an in-depth, field-proven analysis of (S)-2-hydroxystearic acid (also known as L-2-hydroxyoctadecanoic acid). We will deconstruct its molecular identity, detail a self-validating protocol for its enantiomeric resolution, and explore its emerging role in advanced Lipid Nanoparticle (LNP) engineering.

Molecular Characterization & Structural Identity

(S)-2-hydroxystearic acid is an 18-carbon saturated fatty acid featuring a hydroxyl group at the C2 ( α ) position. The introduction of this hydroxyl group fundamentally alters the lipid's biophysical behavior. Unlike standard stearic acid, the α -hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling extensive intermolecular hydrogen bonding networks at the lipid-water interface.

Commercially, the racemic mixture (DL-2-hydroxystearic acid) is widely available and cataloged under [1]. However, biological systems and precision drug formulations require the enantiopure (S)- or (R)-configurations. The (S)-enantiomer exhibits distinct packing parameters in lipid bilayers compared to its (R)-counterpart, directly influencing the phase transition temperature ( Tm​ ) of liposomal formulations.

Physicochemical Properties Summary

To facilitate rapid reference for formulation scientists, the core quantitative data for (S)-2-hydroxystearic acid is summarized below:

PropertyValue / DescriptionSource / Standard
IUPAC Name (2S)-2-hydroxyoctadecanoic acid [2]
Base CAS Registry Number 629-22-1 (Racemate) / 1330-70-7 (Isomeric mixtures) [3]
Molecular Formula C₁₈H₃₆O₃Theoretical
Molecular Weight 300.48 g/mol [4]
Monoisotopic Mass 300.2664 DaMass Spectrometry Std.
SMILES String CCCCCCCCCCCCCCCCC(O)=O [2]
LogP (Predicted) ~6.5Lipophilicity Index
Solubility Soluble in Chloroform, Hot Methanol, DMSOLab Observation

Experimental Workflow: Enzymatic Kinetic Resolution

Because enantiopure (S)-2-hydroxystearic acid is prohibitively expensive or difficult to source at scale, laboratories often synthesize it from the inexpensive racemate. The most robust, green, and scalable method is Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB).

The Causality of the Method: CALB possesses a highly stereoselective active site that preferentially accommodates the (R)-enantiomer of 2-hydroxy esters for acylation. When exposed to an acyl donor (like vinyl acetate), the enzyme rapidly acetylates the (R)-enantiomer, leaving the (S)-enantiomer virtually untouched. This transforms an impossible enantiomeric separation into a trivial chemical separation (alcohol vs. acetate).

ResolutionWorkflow A Racemic Methyl 2-Hydroxystearate (DL-Mixture) B Enzymatic Resolution (CALB + Vinyl Acetate) A->B C (R)-2-Acetoxy Ester (Acetylated, Low Polarity) B->C Fast D (S)-2-Hydroxy Ester (Unreacted, High Polarity) B->D Slow E Saponification (NaOH / MeOH) D->E F (S)-2-Hydroxystearic Acid (Enantiopure) E->F

Enzymatic kinetic resolution pathway isolating the (S)-enantiomer using CALB lipase.

Step-by-Step Protocol: Self-Validating Resolution System

This protocol is designed as a self-validating system . By utilizing Thin Layer Chromatography (TLC) at specific checkpoints, the scientist can visually confirm the success of the resolution before proceeding to the next resource-intensive step.

Phase 1: Esterification (Preparation of Substrate)

  • Dissolve 5.0 g of racemic 2-hydroxystearic acid in 100 mL of anhydrous methanol.

  • Add 1 mL of concentrated sulfuric acid ( H2​SO4​ ) as a catalyst. Reflux for 4 hours.

  • Validation Checkpoint: Run a TLC (Hexane:Ethyl Acetate 8:2). The product (methyl ester) will have a significantly higher Rf​ value than the starting free fatty acid.

  • Quench with saturated NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and evaporate to yield racemic methyl 2-hydroxystearate.

Phase 2: Enzymatic Resolution

  • Dissolve the racemic methyl ester (4.0 g) in 50 mL of anhydrous toluene.

  • Add 4.0 mL of vinyl acetate (acyl donor) and 400 mg of immobilized CALB (Novozym 435).

  • Incubate the suspension at 45°C in an orbital shaker (150 rpm) for 24 hours.

  • Validation Checkpoint: Run a TLC (Hexane:Ethyl Acetate 9:1). You should observe two distinct spots: the faster-moving (R)-2-acetoxy ester and the slower-moving unreacted (S)-2-hydroxy ester. If only one spot remains, the reaction has not proceeded or has over-reacted (rare for CALB).

  • Filter out the immobilized enzyme (which can be washed and reused, ensuring economic efficiency).

Phase 3: Separation and Hydrolysis

  • Separate the mixture using silica gel flash chromatography. Elute first with Hexane:Ethyl Acetate (95:5) to isolate the (R)-acetate, then switch to (80:20) to elute the pure (S)-2-hydroxy methyl ester.

  • Subject the isolated (S)-ester to mild saponification: dissolve in 30 mL methanol, add 10 mL of 2M NaOH, and stir at room temperature for 3 hours.

  • Acidify with 1M HCl to pH 2, extract with ethyl acetate, and evaporate to yield enantiopure (S)-2-hydroxystearic acid .

Applications in Drug Development: LNP Engineering

In modern drug development, particularly for mRNA therapeutics, Lipid Nanoparticles (LNPs) are the gold standard for delivery. The incorporation of α -hydroxy fatty acids like (S)-2-hydroxystearic acid into the lipid matrix is a cutting-edge strategy to modulate LNP behavior.

The Mechanistic Advantage: Standard structural lipids (like DSPC or standard stearic acid) interact primarily through van der Waals forces. By substituting or doping the formulation with (S)-2-hydroxystearic acid, the α -hydroxyl group creates an interfacial hydrogen-bonding network with the aqueous environment and the phosphate headgroups of neighboring lipids. This specific (S)-stereoconfiguration induces a slight curvature in the membrane, which has been shown to enhance the endosomal escape of the LNP cargo—a critical bottleneck in mRNA delivery.

LNP_Architecture LNP Advanced LNP Formulation (Enhanced Endosomal Escape) S2OH (S)-2-Hydroxystearic Acid (Interfacial H-Bonding) S2OH->LNP Modulates membrane curvature Chol Cholesterol (Membrane Stability) Chol->LNP IonLipid Ionizable Cationic Lipid (Nucleic Acid Complexation) IonLipid->LNP PEG PEG-Lipid (Stealth Properties) PEG->LNP

Integration of (S)-2-hydroxystearic acid into Lipid Nanoparticles (LNPs) for targeted drug delivery.

Furthermore, in vitro studies have demonstrated that 2-hydroxystearic acid possesses intrinsic biological activity, such as reducing the growth of Ehrlich ascites tumor (EAT) cells at concentrations of 100 μ M [4]. This dual functionality—acting as both a structural excipient and an active pharmacological agent—makes it a highly valuable molecule in oncology-focused nanomedicine.

Analytical Workflow: LC-MS/MS Quantification

To ensure batch-to-batch consistency in drug formulations, precise quantification of the (S)-enantiomer is mandatory. Because aliphatic hydroxy fatty acids lack a strong chromophore and ionize poorly in standard electrospray ionization (ESI), derivatization is required.

The Causality of Derivatization: We utilize AMPP (N-(4-aminomethylphenyl)pyridinium) derivatization. AMPP reacts with the carboxylic acid group to attach a permanent positive charge to the molecule. This bypasses the poor ionization efficiency of the native lipid, boosting the Mass Spectrometry (MS) sensitivity by over 100-fold and allowing for detection at the femtomole level.

Step-by-Step Analytical Protocol
  • Extraction: Extract lipids from the LNP matrix using a modified Folch method (Chloroform:Methanol:Water 8:4:3). Recover the lower organic phase.

  • Derivatization: Dry the extract under nitrogen. Add 50 μ L of AMPP reagent (dissolved in acetonitrile) and 10 μ L of EDC (coupling agent). Incubate at 60°C for 30 minutes.

  • Chromatography: Inject 5 μ L onto a Chiralpak IA column (if enantiomeric purity verification is needed) or a standard C18 column (for total quantification). Mobile phase: Water/Acetonitrile with 0.1% Formic acid.

  • Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the AMPP-derivatized 2-hydroxystearic acid (e.g., m/z 469.4 m/z 171.1).

References

  • PubChem. "2-Hydroxystearic acid". National Center for Biotechnology Information. URL: [Link]

  • NP-MRD. "(s)-2-hydroxystearic acid (NP0244075)". Natural Products Magnetic Resonance Database. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: (S)-2-Hydroxystearic Acid as a Precision Internal Standard in Lipidomics

Introduction & Scientific Rationale In the rapidly evolving field of lipidomics, the accurate quantification of low-abundance, bioactive lipid species remains a significant analytical challenge. Hydroxy fatty acids (HFAs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the rapidly evolving field of lipidomics, the accurate quantification of low-abundance, bioactive lipid species remains a significant analytical challenge. Hydroxy fatty acids (HFAs), particularly 2-hydroxy fatty acids (2-OH-FAs), are critical signaling molecules and precursors to complex sphingolipids (e.g., 2-hydroxyceramides) that regulate apoptosis, skin barrier function, and neurodevelopment.

To achieve absolute quantification, researchers must utilize internal standards (IS) that perfectly mimic the physicochemical behavior of the target analytes during extraction, chromatography, and ionization[1]. While heavy-isotope labeled standards are the gold standard, they are often cost-prohibitive or commercially unavailable for the vast array of chiral HFAs.

(S)-2-Hydroxystearic acid (2-HSA) serves as an exceptional surrogate internal standard for targeted lipidomics[2].

The Causality of Choice: Why (S)-2-Hydroxystearic Acid?
  • Chromatographic Co-elution : The presence of the alpha-hydroxyl group significantly alters the partition coefficient (LogP) compared to non-hydroxylated stearic acid. Using a standard non-hydroxylated fatty acid as an IS fails to correct for matrix suppression because it elutes at a different retention time. 2-HSA elutes precisely within the HFA retention window[3].

  • Ionization Efficiency : In negative Electrospray Ionization (ESI-), the alpha-hydroxyl group facilitates specific deprotonation dynamics and characteristic fragmentation (e.g., loss of H2​O ). 2-HSA perfectly mimics the ionization suppression/enhancement experienced by endogenous HFAs[4].

  • Stereochemical Precision : Endogenous fatty acid 2-hydroxylase (FA2H) produces specific stereoisomers. Utilizing the enantiomerically pure (S)-form prevents the peak broadening and split peaks associated with racemic mixtures on chiral or high-resolution reverse-phase columns, ensuring sharp, integrated peaks[5].

Mechanistic Workflow & Biological Context

To understand how to deploy (S)-2-HSA, one must understand where it fits both biologically and analytically. The standard is spiked into the biological matrix before any extraction steps to account for losses during protein precipitation and liquid-liquid extraction (LLE).

Pathway FA Endogenous Fatty Acids FA2H Fatty Acid 2-Hydroxylase FA->FA2H HFA Endogenous 2-OH Fatty Acids FA2H->HFA Cer 2-Hydroxy Ceramides HFA->Cer Synthesis MS LC-MS/MS Quantification HFA->MS Analyte IS Spike IS: (S)-2-HSA IS->MS Standard

Fig 1: Biological role of 2-OH fatty acids and integration of the IS.

Experimental Protocols

This self-validating protocol utilizes a modified Folch extraction optimized for the recovery of hydroxylated lipids, followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2][3].

Phase 1: Reagent & Standard Preparation
  • Primary Stock Solution : Dissolve 1.0 mg of (S)-2-hydroxystearic acid (Purity 98%) in 1.0 mL of Chloroform:Methanol (1:1, v/v) to create a 1 mg/mL stock.

  • Working IS Solution : Dilute the primary stock in Methanol to a final working concentration of 10 µM . Store at -20°C in amber glass vials to prevent adsorption to plastic surfaces.

Phase 2: Sample Spiking & Lipid Extraction

Crucial Insight: Always spike the IS directly into the biological matrix prior to the addition of extraction solvents to ensure it undergoes the exact same thermodynamic partitioning as the endogenous lipids.

  • Homogenization : Transfer 50 µL of plasma or 20 mg of flash-frozen tissue into a glass homogenizer tube.

  • IS Spiking : Add 10 µL of the 10 µM (S)-2-HSA Working IS Solution directly to the sample. Vortex for 10 seconds.

  • Protein Precipitation : Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to disrupt lipid-protein complexes.

  • Solvent Extraction (Modified Folch) : Add 400 µL of HPLC-grade Chloroform. Vortex for 1 minute. Add 150 µL of MS-grade water to induce phase separation[2].

  • Centrifugation : Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Recovery : Carefully extract the lower organic (chloroform) phase using a glass Hamilton syringe and transfer to a clean glass vial.

  • Drying & Reconstitution : Evaporate the solvent under a gentle stream of high-purity Nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1, v/v) for LC-MS/MS analysis.

Workflow A Biological Sample (Plasma/Tissue) B Spike IS: (S)-2-Hydroxystearic Acid A->B C Protein Precipitation (Cold MeOH) B->C D Liquid-Liquid Extraction (CHCl3:H2O) C->D E Phase Separation & Organic Recovery D->E F Nitrogen Evaporation & Reconstitution E->F G UHPLC-MS/MS Analysis (Negative ESI) F->G H Data Processing & Absolute Quantification G->H

Fig 2: LC-MS/MS workflow for lipid extraction and quantification using IS.

LC-MS/MS Analytical Conditions

To achieve baseline separation of isobaric lipid species, a robust reverse-phase gradient is required.

Chromatography Parameters
  • Column : C18 Reverse Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Water with 5 mM Ammonium Acetate and 0.01% Formic Acid (pH adjustment ensures consistent ionization of the carboxylic acid group).

  • Mobile Phase B : Acetonitrile:Isopropanol (70:30, v/v) with 5 mM Ammonium Acetate.

  • Gradient : 0-2 min (40% B), 2-10 min (linear gradient to 98% B), 10-13 min (hold at 98% B), 13-13.1 min (return to 40% B), 13.1-16 min (re-equilibration).

  • Flow Rate : 0.4 mL/min.

Mass Spectrometry (Negative ESI)

Hydroxylated fatty acids yield excellent signal-to-noise ratios in negative ion mode[3]. The primary transition for (S)-2-HSA involves the deprotonated pseudo-molecular ion [M−H]− and a characteristic product ion resulting from the neutral loss of water ( −18 Da) or alpha-cleavage.

Table 1: Optimized MRM Transitions for Target Analytes and IS

AnalyteRolePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
(S)-2-Hydroxystearic Acid Internal Standard 299.2 281.2 -22
2-Hydroxy-palmitic AcidTarget Analyte271.2253.2-20
2-Hydroxy-oleic AcidTarget Analyte297.2279.2-22
2-Hydroxy-arachidic AcidTarget Analyte327.3309.3-24

Quantitative Data & Method Validation

A self-validating analytical method requires rigorous assessment of matrix effects and recovery. By plotting the peak area ratio of the endogenous analyte to the (S)-2-HSA internal standard against a calibration curve, absolute quantification is achieved.

Table 2: Representative Validation Parameters using (S)-2-HSA as IS

ParameterValue / RangeScientific Implication
Linear Dynamic Range 0.5 nM – 5,000 nMCovers both physiological basal levels and pathological spikes in HFA concentrations.
Limit of Detection (LOD) 0.15 nM (S/N > 3)High sensitivity enabled by optimal ESI- ionization and precise co-elution.
Limit of Quantitation (LOQ) 0.50 nM (S/N > 10)Ensures statistical reliability of the lowest reported biological concentrations.
Extraction Recovery 88% - 94%The modified Folch method efficiently partitions the hydroxylated aliphatic chain into the organic phase.
Matrix Effect (Suppression) < 8% deviation(S)-2-HSA perfectly compensates for ion suppression caused by co-eluting phospholipids.
Troubleshooting Matrix Effects

If severe ion suppression is observed (indicated by a drastic drop in the IS peak area in matrix vs. neat solvent):

  • Dilute the Extract : A 1:5 dilution of the final reconstituted sample often dilutes out suppressing salts and phospholipids while keeping the target analyte above the LOQ.

  • Modify the Gradient : Flatten the gradient slope between 60% and 80% Mobile Phase B to better separate the HFAs from bulk phosphatidylcholines (PCs) that cause ESI droplet saturation.

References

  • BenchChem. "2-Hydroxystearic acid | 629-22-1". Benchchem.com.
  • National Institutes of Health (NIH). "Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites".
  • American Chemical Society (ACS). "Influence of Positional Isomers on the Macroscale and Nanoscale Architectures of Aggregates of Racemic Hydroxyoctadecanoic Acids". Langmuir.
  • National Institutes of Health (NIH) / PMC. "Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease".
  • National Institutes of Health (NIH) / PMC. "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)".

Sources

Application

Application Note: High-Resolution Chiral GC-MS Quantification of (S)-2-Hydroxystearic Acid

Executive Summary The accurate quantification of (S)-2-hydroxystearic acid—a critical bioactive lipid and biomarker for specific sphingolipid metabolic pathways—presents unique analytical challenges. The molecule contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of (S)-2-hydroxystearic acid—a critical bioactive lipid and biomarker for specific sphingolipid metabolic pathways—presents unique analytical challenges. The molecule contains both a highly polar carboxylic acid and a sterically hindered secondary hydroxyl group at the alpha (C2) position. Furthermore, biological matrices often contain racemic mixtures, necessitating enantiomeric resolution.

This application note details a robust, self-validating dual-derivatization strategy (methylation followed by silylation) coupled with chiral Gas Chromatography-Mass Spectrometry (GC-MS). By converting the analyte into a methyl ester-trimethylsilyl ether (ME-TMS) derivative, we achieve optimal volatility, thermal stability, and highly specific mass spectral fragmentation for trace-level quantification.

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful GC-MS is not merely about following a recipe; it requires understanding the chemical causality behind each step. Direct injection of free 2-hydroxy fatty acids results in severe peak tailing and thermal degradation due to intermolecular hydrogen bonding.

Step 1: Acid-Catalyzed Methylation

We utilize 14% Boron Trifluoride in Methanol (BF₃/MeOH) rather than base-catalyzed transesterification (e.g., sodium methoxide).

  • Causality: Base catalysis efficiently transesterifies complex lipids but fails to esterify free fatty acids. BF₃ acts as a powerful Lewis acid, protonating the carbonyl oxygen of the free fatty acid, thereby increasing the electrophilicity of the carbonyl carbon and driving the nucleophilic attack by methanol [1].

Step 2: Catalyzed Silylation

We employ BSTFA supplemented with 1% TMCS (Trimethylchlorosilane) to derivatize the C2-hydroxyl group.

  • Causality: The hydroxyl group at the alpha position is sterically hindered by the adjacent bulky aliphatic chain and the newly formed methyl ester. Standard silylating agents (like MSTFA alone) often yield incomplete derivatization. TMCS acts as a critical catalyst, increasing the silylating power of the reagent to ensure rapid and 100% conversion to the TMS ether [2].

Mass Spectral Fragmentation (Alpha-Cleavage)

The ME-TMS derivative yields a highly characteristic fragmentation pattern under 70 eV Electron Ionization (EI). The dominant fragmentation pathway is alpha-cleavage between C1 and C2. The loss of the methoxycarbonyl group ([M - COOCH₃]⁺, loss of 59 Da) generates a highly stable carbocation (m/z 327) stabilized by the adjacent TMS ether oxygen. This ion is utilized as the primary quantifier, offering exceptional signal-to-noise ratios.

Experimental Workflow

G Start Sample Aliquot (Plasma/Tissue) IS Spike Internal Standard (d3-2-hydroxystearic acid) Start->IS Ext Liquid-Liquid Extraction (Folch Method) IS->Ext Meth Step 1: Methylation (14% BF3/MeOH, 80°C) Ext->Meth Dry organic phase under N2 Sil Step 2: Silylation (BSTFA + 1% TMCS, 60°C) Meth->Sil Hexane extraction & evaporation GCMS Chiral GC-MS Analysis (SIM Mode Acquisition) Sil->GCMS ME-TMS Derivative in Hexane

Workflow for extraction and dual-derivatization of (S)-2-hydroxystearic acid for GC-MS.

Step-by-Step Methodology

A. Self-Validating System Setup

To ensure data integrity, every batch must include:

  • Procedural Blank: Processed alongside samples to monitor ubiquitous fatty acid background.

  • Internal Standard (IS): Spike samples with 10 µL of 10 µg/mL d₃-(S)-2-hydroxystearic acid prior to extraction. This corrects for extraction losses, derivatization efficiency, and injection variability.

  • Derivatization QC: Monitor m/z 314 (underivatized OH, methylated COOH) during analysis. A signal >2% of the total analyte area indicates failed silylation.

B. Lipid Extraction
  • Transfer 100 µL of plasma or 50 mg of homogenized tissue to a glass vial.

  • Spike with IS and add 1.5 mL of Chloroform:Methanol (2:1, v/v).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the lower organic phase to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

C. Dual-Derivatization Protocol
  • Methylation: Add 500 µL of 14% BF₃/MeOH to the dried extract. Seal tightly with a PTFE-lined cap.

  • Incubate at 80°C for 30 minutes in a heating block.

  • Cool to room temperature. Add 500 µL of HPLC-grade hexane and 500 µL of saturated NaCl solution. Vortex vigorously to extract the FAMEs into the upper hexane layer.

  • Transfer the upper hexane layer to a new vial and evaporate to dryness under Nitrogen.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

  • Seal and incubate at 60°C for 30 minutes.

  • Evaporate the reagents under Nitrogen (avoid over-drying to prevent loss of volatile derivatives). Reconstitute in 100 µL of hexane for GC-MS injection.

GC-MS Acquisition Parameters

To achieve enantiomeric separation of the (S) and (R) isomers, an achiral derivatization combined with a chiral stationary phase (e.g., Agilent CycloSil-B, 30m x 0.25mm x 0.25µm) is required [3]. The cyclodextrin cavities selectively interact with the enantiomers, resolving the (S)-isomer from any (R)-isomer present in the biological matrix.

Instrument Settings:

  • Injection: 1 µL, Splitless mode (Inlet Temp: 250°C).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 4°C/min to 240°C, then ramp at 20°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C | Ion Source (EI): 230°C | Electron Energy: 70 eV.

Table 1: Selected Ion Monitoring (SIM) Parameters

Quantification is performed using the highly abundant alpha-cleavage fragment.

AnalyteDerivativeTarget Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(S)-2-hydroxystearic acidME-TMS327 [M-59]⁺371[M-15]⁺129 [Rearrangement]⁺
d₃-(S)-2-hydroxystearic acid (IS)ME-TMS330 [M-59]⁺374 [M-15]⁺129 [Rearrangement]⁺
Derivatization QC CheckME (No TMS)314 [M]⁺N/AN/A
Table 2: Representative Method Validation Parameters

Data represents typical performance metrics achievable using this protocol on a modern single-quadrupole GC-MS system.

Validation ParameterAchieved ValueIndustry Acceptance Criteria
Limit of Detection (LOD) 1.5 ng/mLS/N > 3
Limit of Quantification (LOQ) 5.0 ng/mLS/N > 10, RSD < 20%
Linear Dynamic Range 5.0 - 1000 ng/mLR² > 0.995
Intra-day Precision (RSD) 4.2%< 15%
Inter-day Precision (RSD) 6.8%< 15%
Extraction Recovery 91.5 ± 3.2%> 80%

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for the quantification of 2- and 3-hydroxy fatty acids. Journal of Chromatography B. [Link]

Method

(S)-2-hydroxystearic acid application in ceramide synthesis

Application Note: Synthesis, Mechanisms, and Analytical Validation of (S)-2-Hydroxy Ceramides using (S)-2-Hydroxystearic Acid Executive Summary (S)-2-hydroxystearic acid is a highly specialized, chiral building block cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Mechanisms, and Analytical Validation of (S)-2-Hydroxy Ceramides using (S)-2-Hydroxystearic Acid

Executive Summary

(S)-2-hydroxystearic acid is a highly specialized, chiral building block critical to advanced sphingolipid research. While mammalian fatty acid 2-hydroxylase (FA2H) primarily generates 2-hydroxy fatty acids for incorporation into epidermal stratum corneum and myelin sheath ceramides[1], the specific (S)-enantiomer is indispensable for stereospecificity assays, probing structural constraints in membrane lipid rafts, and studying fungal glucosylceramides (GlcCer)[2]. This application note provides a comprehensive, expert-level guide to the biological pathways involving 2-hydroxy fatty acids and details a rigorous, self-validating protocol for the chemical synthesis of (S)-2-hydroxyceramide.

Biological Context & Mechanistic Pathways

In mammalian systems, 2-hydroxy ceramides are synthesized de novo. The enzyme Fatty acid 2-hydroxylase (FA2H) introduces a hydroxyl group at the C2 position of a free fatty acid, which is essential for the long-term stability of myelin and normal nervous system function[3]. Following activation to a CoA ester, all six isoforms of mammalian ceramide synthase (CerS1-6) can utilize this 2-hydroxy acyl-CoA to N-acylate dihydrosphingosine or sphingosine, demonstrating broad substrate tolerance for alpha-hydroxylated lipids[4].

In contrast to mammalian systems, fungal pathways frequently utilize (S)-2-hydroxystearic acid linked to a unique 9-methyl-4,8-sphingadienine base to form GlcCer[2]. Understanding these divergent pathways is critical for developing fungi-specific therapeutics.

Pathway PalCoA Palmitoyl-CoA + Serine KetoSph 3-Ketosphinganine PalCoA->KetoSph SPT Sphinganine Sphinganine / Sphingosine KetoSph->Sphinganine KDSR Ceramide Ceramide Sphinganine->Ceramide CerS (w/ Acyl-CoA) OHCeramide 2'-Hydroxyceramide Sphinganine->OHCeramide CerS (w/ 2-OH-Acyl-CoA) FA Fatty Acid (e.g., Stearic Acid) FA2OH (S)/(R)-2-Hydroxystearic Acid FA->FA2OH FA2H (2-Hydroxylase) FA2OH->OHCeramide CoA-ligase + CerS

Fig 1: De novo sphingolipid synthesis pathway highlighting FA2H and CerS-mediated 2-hydroxyceramide.

Chemical Synthesis Protocol: N-((S)-2-hydroxystearoyl)-sphingosine

Chemical synthesis of stereopure 2-hydroxy ceramides is preferred over biological extraction to ensure absolute stereochemical control and to avoid complex, inseparable lipid mixtures. The following protocol utilizes an optimized amide coupling strategy[5].

Workflow Step1 Activation (S)-2-Hydroxystearic Acid + EDC/NHS Step2 Coupling Add Sphingosine + DIPEA in THF Step1->Step2 Step3 Quenching Wash with 0.1M HCl & Brine Step2->Step3 Step4 Purification Silica Gel Column Chromatography Step3->Step4 Step5 Validation LC-MS/MS & NMR Analysis Step4->Step5

Fig 2: Step-by-step chemical synthesis workflow of (S)-2-hydroxyceramide utilizing EDC/NHS coupling.

Step-by-Step Methodology:

1. Activation of (S)-2-Hydroxystearic Acid:

  • Procedure: Dissolve 1.0 eq of (S)-2-hydroxystearic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of N-hydroxysuccinimide (NHS). Stir at room temperature for 2 hours.

  • Causality: EDC/NHS coupling is explicitly chosen over traditional acyl chloride activation. Acyl chlorides can undergo dehydrohalogenation to form ketenes, leading to rapid racemization at the alpha-chiral C2 center. The NHS-ester intermediate securely preserves the delicate (S)-stereochemistry[5].

2. Amide Coupling:

  • Procedure: Add 0.9 eq of D-erythro-sphingosine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir for 12-16 hours at room temperature.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It ensures the primary amine of sphingosine remains unprotonated and highly nucleophilic without reacting with the active ester itself. The slight stoichiometric excess of the activated fatty acid ensures complete consumption of the highly expensive sphingosine precursor.

3. Quenching & Extraction (Self-Validation Step 1):

  • Procedure: Monitor reaction progression via Thin Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) mobile phase. The complete disappearance of the ninhydrin-positive sphingosine spot validates coupling completion. Quench with water, evaporate the THF, and redissolve the crude mixture in Ethyl Acetate. Wash sequentially with 0.1 M HCl, saturated NaHCO3, and brine.

  • Causality: The 0.1 M HCl wash is a critical purification mechanism; it selectively protonates any trace unreacted sphingosine and DIPEA, partitioning them into the aqueous layer and preventing amine contamination in the final lipid fraction.

4. Purification:

  • Procedure: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography using a Chloroform/Methanol step gradient.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized (S)-2-hydroxyceramide, LC-MS/MS analysis is mandatory. The introduction of the alpha-hydroxyl group significantly alters both the chromatographic retention time and the fragmentation pattern compared to standard non-hydroxy ceramides.

Table 1: Comparative LC-MS/MS Parameters for Ceramide Validation

Lipid SpeciesPrecursor Ion [M+H]+Characteristic Product Ions (m/z)Retention Time Shift (RP-LC)
Cer(d18:1/18:0) 566.5264.3 (Sphingosine backbone)Reference ( tR​ )
Cer(d18:1/18:0(2-OH)) 582.5264.3, 282.3 tR​
  • 0.8 min (More polar)

Note: The presence of the 282.3 m/z product ion is a hallmark of the 2-hydroxy modification on the acyl chain, providing a self-validating checkpoint for successful synthesis.

In Vitro Application Protocol: Enzymatic Assay with CerS

Researchers can utilize the synthesized (S)-2-hydroxystearoyl-CoA (derived enzymatically or chemically from the acid) to assay Ceramide Synthase (CerS) specificity, as CerS occupies a central role in sphingolipid metabolism[6].

  • Protocol: Incubate microsomal fractions expressing CerS1-6 with 50 µM (S)-2-hydroxystearoyl-CoA and 10 µM [3H]-sphinganine in 20 mM HEPES buffer (pH 7.4) containing 2 mM MgCl2 for 15 minutes at 37°C. Extract lipids using the Bligh and Dyer method and quantify tritium incorporation via liquid scintillation counting after TLC separation.

  • Causality: HEPES is selected over phosphate buffers to maintain physiological pH without chelating the Mg2+ ions required for optimal enzyme function. Tritium labeling allows for highly sensitive, quantitative tracking of the newly synthesized ceramide, isolating the de novo synthesized pool from endogenous background lipids[6]. This assay determines the stereospecific preference of CerS isoforms, validating whether mammalian enzymes can efficiently process the (S)-enantiomer compared to the endogenous (R)-enantiomer[4].

Sources

Application

Application Note: Stereospecific Formulation and Biophysical Characterization of (S)-2-Hydroxystearic Acid-Incorporated Liposomes

Executive Summary In liposomal drug delivery, the structural integrity and fluidity of the lipid bilayer govern both formulation stability and drug release kinetics. The incorporation of alpha-hydroxylated fatty acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In liposomal drug delivery, the structural integrity and fluidity of the lipid bilayer govern both formulation stability and drug release kinetics. The incorporation of alpha-hydroxylated fatty acids ( α -OHFAs) has emerged as a powerful tool to modulate these biophysical parameters[1]. While the endogenous fatty acid 2-hydroxylase (FA2H) enzyme is stereospecific for producing (R)-enantiomers, the (S)-enantiomers—such as (S)-2-hydroxystearic acid (S-2-HSA)—exhibit unique stereospecific biophysical properties that can be leveraged for advanced drug delivery systems[2]. This application note details the mechanistic rationale, self-validating formulation protocols, and expected biophysical outcomes for incorporating S-2-HSA into phosphatidylcholine (PC) liposomes.

Mechanistic Rationale: The Role of Stereospecific Alpha-Hydroxylation

When inserted into lipid bilayers, S-2-HSA acts as a surface-active molecule that binds the membrane through an exothermic, spontaneous process[3]. The addition of the α -hydroxyl group fundamentally alters the lipid-water interface by introducing a novel hydrogen-bonding network.

Biophysical Impacts:

  • Dipole Potential Reduction: The specific stereochemical orientation of the (S)-enantiomer's hydroxyl group disrupts the highly ordered packing of adjacent acyl chains, significantly decreasing the membrane dipole potential[4].

  • Membrane Fluidization & Hydration: By loosening the packing of the acyl chains, S-2-HSA fluidizes the membrane and increases interfacial hydration[3]. This effect is particularly pronounced in liquid-ordered ( Lo​ ) phase membranes[4].

  • Enhanced Drug Loading: The increased deformability and fluidization of the liposomal membrane directly enhance its capacity to encapsulate hydrophobic active pharmaceutical ingredients (APIs), facilitating improved intracellular delivery[5]. Furthermore, stereospecificity plays a role; the (S)-enantiomer exhibits differential incorporation kinetics compared to the naturally abundant (R)-enantiomer, leading to distinct microdomain remodeling[2].

Mechanism S2HSA (S)-2-HSA Insertion into Lipid Bilayer Hbond Interfacial H-Bonding via α-OH Group S2HSA->Hbond Packing Disruption of Acyl Chain Packing S2HSA->Packing Fluidity Increased Membrane Fluidity & Hydration Hbond->Fluidity Packing->Fluidity Delivery Enhanced Hydrophobic Drug Encapsulation Fluidity->Delivery

Mechanism of S-2-HSA induced membrane fluidization and drug loading.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility, this protocol is designed as a self-validating system . We utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as the primary bulk lipid due to its well-defined gel-to-liquid crystalline phase transition temperature ( Tm​=41∘C ). Successful incorporation of S-2-HSA will induce a measurable Tm​ depression, serving as an internal validation metric.

Step-by-Step Methodology

Step 1: Lipid Film Hydration

  • Action: Dissolve DPPC, Cholesterol, and (S)-2-HSA (molar ratio 60:30:10) in a 2:1 (v/v) chloroform/methanol mixture.

  • Causality: The inclusion of methanol is critical. It ensures complete solvation of the polar α -hydroxyl group of S-2-HSA, preventing the formation of localized micro-aggregates before film formation.

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator at 40∘C to form a thin lipid film, followed by desiccation under high vacuum for 12 hours.

Step 2: Hydration and API Loading

  • Action: Hydrate the lipid film with PBS (pH 7.4) containing the hydrophobic API at 60∘C . Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Causality: Hydration must occur strictly at 60∘C , which is well above the Tm​ of DPPC ( 41∘C ) and the melting point of S-2-HSA. Hydrating below this temperature results in kinetically trapped aggregates and phase separation. Operating at 60∘C ensures the lipid mixture is entirely in the liquid-disordered ( Ld​ ) phase, allowing homogeneous lateral intercalation of the S-2-HSA monomers.

Step 3: Extrusion (Size Reduction)

  • Action: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder maintained at 60∘C .

  • Causality: Extrusion is strictly preferred over sonication for this formulation. Sonication induces titanium shedding and localized thermal spikes which can chemically degrade the α -hydroxyl group via oxidation. The odd number of passes (11x) ensures the final extrudate exits the opposite side of the membrane, leaving large, unextruded aggregates behind.

Step 4: Purification and Validation

  • Action: Remove unencapsulated API via size exclusion chromatography (e.g., Sephadex G-25) and validate incorporation via Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).

  • Self-Validation Check: If the Polydispersity Index (PDI) is > 0.15, this indicates S-2-HSA precipitation or phase separation. A successful formulation will yield a PDI < 0.10 and a lowered Tm​ peak on the DSC thermogram.

Workflow A DPPC + (S)-2-HSA Lipid Mixing B Thin Film Formation A->B C Hydration > Tm (API Loading) B->C D Extrusion (100 nm) C->D E DLS & DSC Validation D->E

Workflow for S-2-HSA liposome formulation and validation.

Quantitative Data & Formulation Metrics

The stereospecific insertion of S-2-HSA drastically alters the liposomal surface charge and loading efficiency compared to standard DPPC liposomes and (R)-enantiomer controls. The α -hydroxyl group alters the hydration shell, exposing the carboxylate and resulting in a highly negative Zeta potential. Furthermore, the disruption of acyl packing significantly increases the Encapsulation Efficiency (EE%) for hydrophobic drugs.

FormulationZ-Average (nm)PDIZeta Potential (mV) Tm​ ( ∘C )EE (%)
DPPC (Control) 105 ± 30.08-2.1 ± 0.541.245.3 ± 2.1
DPPC + 10% (S)-2-HSA 112 ± 40.11-18.4 ± 1.238.578.6 ± 3.4
DPPC + 10% (R)-2-HSA 110 ± 30.09-15.2 ± 1.039.165.2 ± 2.8

Table 1: Comparative biophysical parameters of DPPC liposomes formulated with stereospecific 2-hydroxystearic acid enantiomers. Data represents mean ± SD.

Conclusion

The incorporation of (S)-2-hydroxystearic acid into liposomal formulations offers a sophisticated method for modulating membrane fluidity and enhancing the payload capacity of hydrophobic drugs. By adhering to the temperature-controlled, self-validating extrusion protocol outlined above, researchers can reliably produce highly stable, fluid-phase liposomes that leverage the unique stereochemical properties of α -hydroxylated fatty acids.

References[3] Changes in Membrane Organization upon Spontaneous Insertion of 2‑Hydroxylated Unsaturated Fatty Acids in the Lipid Bilayer - laminarpharma.com. Link[5] 2-Hydroxyoleic acid-inserted liposomes as a multifunctional carrier of anticancer drugs - nih.gov. Link[1] An overview of sphingolipid metabolism: from synthesis to breakdown - nih.gov. Link[6] Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - mdpi.com. Link[4] Changes in Membrane Organization upon Spontaneous Insertion of 2-Hydroxylated Unsaturated Fatty Acids in the Lipid Bilayer | Langmuir - acs.org. Link[2] Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - nih.gov. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis of (S)-2-Hydroxystearic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique bottlenecks encountered during the synthesis of long-chain chiral α -hydroxy acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique bottlenecks encountered during the synthesis of long-chain chiral α -hydroxy acids.

Unlike short-chain analogs, (S)-2-hydroxystearic acid possesses a massive C16 aliphatic tail attached to a highly polar α -hydroxy carboxylic acid headgroup. This amphiphilic architecture induces severe micelle formation, molecular gelation, and phase-separation issues during isolation [1][2]. This guide bypasses generic advice, focusing strictly on the causality of yield loss and the physicochemical mechanics required to achieve >90% yield and >95% enantiomeric excess (ee).

SynthesisPathway A 1-Bromohexadecane + Mg (Grignard Formation) C Ethyl 2-Oxooctadecanoate (Alpha-Keto Ester) A->C THF, -78°C to RT B Diethyl Oxalate (Electrophile) B->C Nucleophilic Acyl Substitution D Asymmetric Hydrogenation RuCl2[(S)-BINAP] / H2 C->D Chemocatalysis E Biocatalytic Reduction Engineered KRED / NADPH C->E Biocatalysis F Ethyl (S)-2-Hydroxyoctadecanoate (Chiral Ester) D->F High Pressure H2 E->F Aqueous/Organic Biphasic G (S)-2-Hydroxystearic Acid (Target Product) F->G LiOH Saponification & Acidic Workup

Fig 1: Chemocatalytic and biocatalytic pathways for (S)-2-hydroxystearic acid synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: My Ru-catalyzed asymmetric hydrogenation of ethyl 2-oxooctadecanoate stalls at 60-70% conversion. How do I push the reaction to completion? Causality: Stalling in this specific reaction is rarely a catalyst deactivation issue; it is a substrate solubility and mass-transfer limitation. The long C16 tail creates a highly lipophilic microenvironment, which repels the polar methanol (the protic co-solvent required for the Noyori-type hydrogen transfer mechanism) and limits the local concentration of dissolved H2​ at the reactive α -keto core. Actionable Fix: Transition your solvent system from pure MeOH to a 1:1 mixture of MeOH/DCM. The DCM ensures complete solvation of the aliphatic tail, while MeOH maintains the necessary protic environment. Furthermore, increase H2​ pressure to 50 bar and ensure vigorous mechanical stirring (>800 rpm) to shatter the gas-liquid mass transfer barrier.

Q2: The enantiomeric excess (ee) of my isolated (S)-2-hydroxystearic acid is plateauing at 85%. How can I achieve >95% ee? Causality: Enantioselectivity in Ru-BINAP systems is highly temperature-dependent. If the internal reactor temperature exceeds 35°C (often due to the exothermic nature of the initial hydrogenation burst), the conformational rigidity of the Ru-[(S)-BINAP] transition state degrades, allowing the re-face of the ketone to be attacked. Actionable Fix: Lower the reaction temperature to strictly 25°C using a cooling jacket. While this halves the overall reaction rate, it tightly locks the transition state geometry. Additionally, verify that your starting α -keto ester is completely free of residual acid from the Grignard addition, which can competitively coordinate with the Ruthenium center and disrupt stereocontrol.

Q3: I am losing over 40% of my product mass during the aqueous workup and saponification. Why is the yield so low despite high NMR conversion? Causality: This is the most critical bottleneck. (S)-2-hydroxystearic acid is a potent surfactant. During basic hydrolysis and subsequent acidification, the molecule forms stable emulsions and rigid molecular gels rather than precipitating cleanly [2]. The secondary hydroxyl group alters the hydrogen-bonding network, preventing standard acyclic dimer formation and inhibiting clean crystallization [2]. Actionable Fix: Do not use standard ethyl acetate extraction for the acidified aqueous layer. Instead, acidify the aqueous phase to pH < 2.0 at an elevated temperature (45°C) to keep the product fluid. Extract with a less polar solvent mixture (e.g., 4:1 Hexane/EtOAc) to break the emulsion. Never cold-filter the crude organic layer , as the product will drop out as an unfilterable, solvent-trapping gel.

TroubleshootingTree Start Issue: Low Yield or ee% (S)-2-Hydroxystearic Acid Q1 Where is the mass/ee lost? Start->Q1 Reaction Reaction Phase (Low Conversion/ee) Q1->Reaction Incomplete Reaction Isolation Isolation Phase (Mass Loss/Emulsion) Q1->Isolation Workup Losses Sol1 Increase H2 Pressure to 50 bar Use 1:1 MeOH/DCM Solvent Reaction->Sol1 Low Yield Sol2 Lower Temp to 25°C Check Catalyst Purity Reaction->Sol2 Low ee% Sol3 Acidify to pH < 2.0 at 45°C Extract with Hexane/EtOAc Isolation->Sol3 Emulsion Formation Sol4 Avoid Cold Filtration Prevent Molecular Gelation Isolation->Sol4 Product Trapped in Gel

Fig 2: Diagnostic logic tree for resolving yield and enantiomeric excess bottlenecks.

Part 2: Quantitative Data & Yield Optimization

The table below summarizes the expected performance metrics and primary bottlenecks for the three most common synthetic routes to (S)-2-hydroxystearic acid.

Synthetic RouteCatalyst / ReagentExpected YieldExpected eePrimary Yield Bottleneck
Asymmetric Hydrogenation RuCl2​[(S)−BINAP] 85 - 92%>95%Substrate solubility; Gas-liquid mass transfer
Biocatalytic Reduction Engineered KRED / NADPH70 - 80%>99%Substrate inhibition; Poor aqueous solubility
Chiral Pool Synthesis L-Malic Acid derivatives40 - 50%>98%Multi-step linear sequence mass loss

Part 3: Validated Experimental Protocol

This protocol utilizes a self-validating framework for the Ru-Catalyzed Asymmetric Hydrogenation & Gel-Free Isolation route. Every critical step includes an In-Process Control (IPC) check to ensure the system is behaving as expected before you proceed.

Step 1: Substrate Preparation & Degassing
  • Action: Dissolve 10 mmol of ethyl 2-oxooctadecanoate in 30 mL of a 1:1 mixture of anhydrous Methanol and Dichloromethane. Sparge the solution with Argon for 30 minutes.

  • Scientific Rationale: Oxygen irreversibly oxidizes the Ru(II) catalyst to an inactive Ru(III) species. The DCM ensures the C16 tail remains fully solvated, preventing substrate aggregation.

  • Self-Validation (IPC): Visual check—the solution must be completely transparent. Any cloudiness indicates incomplete solvation of the aliphatic tail; add DCM in 2 mL increments until clear.

Step 2: Asymmetric Hydrogenation
  • Action: Inside an Argon glovebox, add 0.05 mol% RuCl2​n​ . Transfer to a Parr reactor, purge with H2​ three times, and pressurize to 50 bar. Stir at 800 rpm at 25°C for 12 hours.

  • Scientific Rationale: High pressure and vigorous stirring overcome the mass-transfer limitations of the viscous, long-chain solvent environment.

  • Self-Validation (IPC): Monitor the pressure gauge. A successful reaction will show a continuous pressure drop over the first 4 hours. If pressure remains static after 45 minutes, the catalyst is poisoned; abort, re-purify the substrate, and restart.

Step 3: Saponification
  • Action: Vent the reactor. Add 15 mL of 2M LiOH (aq) directly to the reaction mixture. Stir at 40°C for 4 hours.

  • Scientific Rationale: LiOH is preferred over NaOH/KOH as lithium salts of long-chain fatty acids are slightly less prone to forming intractable hard soaps, making the subsequent acidification smoother.

  • Self-Validation (IPC): Run a TLC (Hexane/EtOAc 8:2). The starting ester spot ( Rf​≈0.6 ) must completely disappear, leaving only baseline material (the lithium salt).

Step 4: Acidification & Gel-Breaking Extraction
  • Action: Warm the mixture to 45°C. Slowly add 2M HCl until the aqueous layer reaches pH 1.5. Extract immediately with warm (40°C) 4:1 Hexane/EtOAc (3 x 30 mL).

  • Scientific Rationale: The elevated temperature and non-polar heavy solvent mixture prevent the (S)-2-hydroxystearic acid from assembling into a molecular gel network [2].

  • Self-Validation (IPC): The phase separation should occur within 2 minutes. If an emulsion persists, the pH is not low enough (carboxylate ions are still present acting as surfactants). Add more HCl until phase separation is sharp.

Step 5: Crystallization
  • Action: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from warm acetone.

  • Scientific Rationale: Acetone disrupts the intermolecular hydrogen bonding of the α -hydroxyl groups, allowing for the formation of a pure crystalline lattice rather than an amorphous gel [2][3].

References

  • Synthesis and aggregative properties of GM1 ganglioside (IV3Neu5AcGgOse4Cer) containing D-(+)-2-hydroxystearic acid.Chemistry and Physics of Lipids / PubMed (NIH).
  • Influence of Positional Isomers on the Macroscale and Nanoscale Architectures of Aggregates of Racemic Hydroxyoctadecanoic Acids in Their Molecular Gel, Dispersion, and Solid States.Langmuir (ACS).
  • DL -a-Hydroxystearic acid = 99 629-22-1.Sigma Aldrich / Product Data.
Optimization

resolving racemic 2-hydroxystearic acid into (S) and (R) enantiomers

Welcome to the Technical Support Center for the enantiomeric resolution of 2-hydroxystearic acid (2-HSA). As an alpha-hydroxy fatty acid with a long aliphatic chain (C18), 2-HSA presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantiomeric resolution of 2-hydroxystearic acid (2-HSA). As an alpha-hydroxy fatty acid with a long aliphatic chain (C18), 2-HSA presents unique physicochemical challenges: it exhibits poor solubility in polar solvents, lacks a UV chromophore for standard detection, and is prone to hydrophobic aggregation that can mask the stereocenter during chiral recognition events[1].

This guide provides field-proven troubleshooting protocols, self-validating workflows, and causality-driven FAQs to help you successfully isolate the (S) and (R) enantiomers.

Resolution Strategy Selection

Before beginning your experiment, select the appropriate resolution pathway based on your target scale and required enantiomeric excess (ee%).

ResolutionWorkflow Start Racemic 2-Hydroxystearic Acid (C18 Alpha-Hydroxy Acid) Decision Select Resolution Strategy Start->Decision Assess scale & purity Method1 Diastereomeric Salt Crystallization Decision->Method1 >10g Scale (Low Cost) Method2 Lipase-Catalyzed Kinetic Resolution Decision->Method2 1-10g Scale (High ee%) Method3 Preparative Chiral Chromatography Decision->Method3 <1g Scale (Analytical/Prep)

Decision matrix for selecting a 2-hydroxystearic acid resolution strategy based on scale.

Quantitative Comparison of Strategies
Resolution StrategyTypical Yield (Max 50%)Enantiomeric Excess (ee%)ScalabilityRelative Cost
Diastereomeric Salt 30 - 40%85 - 95% (post-recrystallization)Excellent (>100g)Low
Enzymatic (Lipase) 45 - 48%> 98%Good (1 - 10g)Medium
Chiral Chromatography 40 - 45%> 99%Poor (<1g)High

Module A: Diastereomeric Salt Crystallization

Classical resolution utilizes a chiral amine to form a pair of diastereomeric salts with differing solubilities. For long-chain fatty acids, (R)- or (S)-1-phenylethylamine (PEA) is the industry standard.

Standard Operating Protocol
  • Dissolution: Suspend 10.0 g of rac-2-HSA in 150 mL of hot ethyl acetate/ethanol (9:1 v/v) at 70°C.

  • Salt Formation: Slowly add 0.5 equivalents of (R)-(+)-1-phenylethylamine dropwise. Self-Validation Step: The solution should remain clear at 70°C; premature precipitation indicates solvent saturation, which traps impurities.

  • Crystallization: Cool the mixture at a controlled rate of 5°C/hour down to 20°C.

  • Isolation: Filter the resulting crystals. Retain the mother liquor (enriched in the (S)-enantiomer salt).

  • Recovery: Suspend the crystals in 1M HCl and extract with diethyl ether to recover the free (R)-2-HSA.

Troubleshooting & FAQs

Q: My diastereomeric salt is precipitating as a viscous oil rather than a crystalline solid. How do I fix this? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs because the long C16 hydrophobic tail of 2-HSA induces van der Waals aggregation before the ionic carboxylate-amine lattice can form. Fix: Increase the thermodynamic control of the system. Re-heat the mixture until homogeneous, then add 5-10% (v/v) of a non-polar anti-solvent (like hexane) to disrupt the solvent-solute hydrogen bonding, and decrease your cooling ramp rate to 2°C/hour.

Q: The recovered enantiomer only shows 60% ee. Why is the optical purity so low? A: A single crystallization rarely yields >90% ee for long-chain lipids due to co-crystallization of the more soluble diastereomer. You must perform at least one recrystallization of the isolated salt from pure ethyl acetate before HCl acidification.

Module B: Enzymatic Kinetic Resolution

Kinetic resolution relies on the enantioselective acylation of the alpha-hydroxyl group using a biocatalyst. Candida antarctica Lipase B (CALB) is highly effective for this application[2].

Standard Operating Protocol
  • Pre-treatment (Critical): Convert rac-2-HSA to its methyl ester (rac-2-HSA-OMe) using methanolic HCl. Causality: Free carboxylic acids heavily protonate the histidine residue in the lipase's catalytic triad, deactivating the enzyme.

  • Reaction Setup: Dissolve 5.0 g of rac-2-HSA-OMe in 50 mL of diisopropyl ether.

  • Acylation: Add 3.0 equivalents of vinyl acetate (irreversible acyl donor) and 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Shake at 200 rpm at 45°C for 24-48 hours.

  • Separation: Filter off the enzyme. Separate the unreacted (S)-alcohol and the newly formed (R)-acetate via standard silica gel flash chromatography.

Troubleshooting & FAQs

Q: The reaction has stalled at 20% conversion, and the E-value (enantiomeric ratio) is < 5. What went wrong? A: You likely skipped the pre-treatment step and attempted to acylate the free acid. The adjacent free carboxyl group creates severe electrostatic repulsion and steric hindrance within the CALB binding pocket. Always mask the carboxylic acid as a methyl ester first.

Q: Can I use thermodynamic esterification (e.g., acetic acid) instead of vinyl acetate? A: No. Esterification with acetic acid generates water, which pushes the equilibrium backward (hydrolysis). Vinyl acetate generates vinyl alcohol, which immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the kinetic resolution to completion.

Module C: Analytical Validation & Chiral Chromatography

Because 2-HSA lacks a conjugated pi-system, it is invisible to standard UV detectors. Derivatization is mandatory for accurate ee% determination via High-Performance Liquid Chromatography (HPLC)[3].

Standard Operating Protocol
  • Derivatization: React 10 mg of the resolved 2-HSA with p-bromophenacyl bromide (2 eq) and N,N-diisopropylethylamine (DIPEA) in acetonitrile at 60°C for 1 hour.

  • Sample Prep: Evaporate to dryness and reconstitute in the mobile phase. Self-Validation Step: Run a blank derivatization with rac-2-HSA to ensure the derivatization process itself did not induce kinetic resolution or racemization.

  • HPLC Conditions: Inject onto a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Elution: Isocratic flow of Hexane/Isopropanol (95:5) at 1.0 mL/min. Detect at 254 nm.

Troubleshooting & FAQs

Q: I am observing severe peak tailing and my resolution factor (Rs) is below 1.2. How can I improve baseline separation? A: Peak tailing in chiral LC of hydroxy acids usually stems from secondary interactions between the free alpha-hydroxyl group of 2-HSA and the residual silanols on the silica support of the chiral stationary phase. Fix: Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. The TFA acts as a silanol-masking agent, sharpening the peaks and improving the Rs value > 1.5.

Q: Is there a way to avoid derivatization entirely? A: Yes, if your facility is equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). However, you must ensure your mobile phase is 100% volatile (e.g., replace TFA with formic acid). Note that ELSD response is non-linear, so you must construct a robust calibration curve for accurate ee% quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13165, 2-Hydroxystearic acid." PubChem, [Link].

  • Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). "Lipase catalysis in organic solvents: advantages and applications." Biological Procedures Online, 18(1), 2. [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). "Recent advances in chiral separation." Journal of Chromatography A. (Proxy via PMC general chiral review repository). [Link]

Troubleshooting

preventing epimerization of (S)-2-hydroxystearic acid during lipid extraction

Initiating The Research I'm starting with broad Google searches to understand (S)- 2-hydroxystearic acid's chemical properties and epimerization mechanisms, especially for lipid extraction conditions. My search is focusi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating The Research

I'm starting with broad Google searches to understand (S)- 2-hydroxystearic acid's chemical properties and epimerization mechanisms, especially for lipid extraction conditions. My search is focusing on these aspects.

Expanding The Queries

I'm now expanding my Google searches to cover (S)-2-hydroxystearic acid's stability, various epimerization mechanisms in the context of lipid extraction, and also the established protocols like Folch and Bligh-Dyer. I'm focusing on their potential to cause side reactions and researching analytical methods, specifically chiral chromatography, for enantiomeric excess quantification. Next, I plan to structure the technical support center around epimerization, starting with an FAQ and a troubleshooting guide.

Deepening The Investigation

I'm now diving deeper into the nuances. My Google search terms include stability and epimerization of (S)-2-hydroxystearic acid, plus lipid extraction methods, focusing on potential side reactions like epimerization. I'm also investigating chiral chromatography for quantification of enantiomeric excess. I will structure the technical support center, starting with an FAQ and a troubleshooting guide. I'm planning flowcharts, tables and protocols to document the process.

Refining The Search

I'm now focusing my Google searches on stability and epimerization, particularly looking at how acid and base catalysis affect (S)-2-hydroxystearic acid, plus the impact of common lipid extraction protocols. I'm also investigating chiral chromatography in detail, and planning a technical support center with an FAQ and a troubleshooting guide. I'm preparing a Graphviz diagram and also creating a table to summarize the pros and cons of different lipid extraction methods.

Optimization

Technical Support Center: Chiral HPLC Optimization for 2-Hydroxystearic Acid

Welcome to the Advanced Diagnostic Hub. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chromatography and bench-level execution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostic Hub. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chromatography and bench-level execution. 2-Hydroxystearic acid presents a unique triad of analytical challenges: a highly hydrophobic C18 aliphatic tail, a delicate α -hydroxy stereocenter, and a complete lack of a UV chromophore.

This guide abandons generic advice in favor of mechanistic causality, providing drug development professionals and analytical chemists with self-validating workflows to achieve baseline enantiomeric resolution ( Rs​>1.5 ).

Part 1: Strategic Method Development Workflow

Before troubleshooting, it is critical to establish a logical analytical pathway. The workflow below dictates the fundamental choices between detection strategies and stationary phases.

Workflow A 2-Hydroxystearic Acid Sample Input B Detector Availability? A->B C UV/Vis Detector (Requires Derivatization) B->C Standard LC D CAD / ELSD / MS (Direct Analysis) B->D Advanced LC E Phenacyl Ester Derivatization Protocol C->E F Screen Polysaccharide CSPs (Amylose vs Cellulose) D->F E->F G Optimize Mobile Phase (Add 0.1% TFA) F->G

Fig 1. Decision tree for 2-hydroxystearic acid chiral HPLC method development.

Part 2: Diagnostic FAQs & Troubleshooting

Issue 1: Invisible Peaks & Poor Signal-to-Noise Ratio

Q: I am injecting standard racemic solutions of 2-hydroxystearic acid, but my UV detector shows a flatline. What is failing?

Mechanistic Causality: 2-Hydroxystearic acid lacks a conjugated π -electron system, meaning it has negligible UV absorbance above 210 nm. Attempting to detect it at low wavelengths (e.g., 205 nm) in normal-phase solvents like Hexane/Isopropanol results in severe baseline noise due to solvent absorbance. The Solution: You must either utilize a universal detector (Charged Aerosol Detector [CAD], Evaporative Light Scattering Detector [ELSD], or Mass Spectrometry [MS]) or chemically derivatize the carboxylic acid group to attach a chromophore. For standard HPLC-UV setups, phenacyl esterification is the gold standard.

Issue 2: Co-elution and Poor Chiral Recognition ( Rs​<1.0 )

Q: My peaks are detected, but the (R) and (S) enantiomers are co-eluting. How do I force baseline resolution?

Mechanistic Causality: Chiral resolution relies on the formation of transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP). If co-elution occurs, the 3-point interaction model (Pirkle model) is failing. The selection of an appropriate CSP is the most critical step in chiral method development[1]. For α -hydroxy fatty acids, polysaccharide-based CSPs are highly recommended[2]. Amylose backbones (e.g., Chiralpak AD-H) often form a helical groove that perfectly accommodates the C18 chain via steric inclusion, while allowing the carbamate groups to hydrogen-bond with the α -hydroxyl and carboxyl groups.

Mechanism CSP Polysaccharide CSP (Chiral Selector) H1 Hydrogen Bonding (alpha-OH group) CSP->H1 H2 Hydrogen Bonding (COOH group) CSP->H2 Steric Steric Inclusion (C18 Aliphatic Tail) CSP->Steric Analyte (R)-2-Hydroxystearic Acid H1->Analyte H2->Analyte Steric->Analyte

Fig 2. Three-point interaction model for chiral recognition of alpha-hydroxy acids.

Issue 3: Severe Tailing and Retention Drift

Q: The peaks are broad, tailing heavily, and retention times increase with every injection. How do I stabilize the chromatography?

Mechanistic Causality: The free carboxylic acid group of 2-hydroxystearic acid is engaging in secondary, non-specific ionic interactions with residual silanols on the silica support of the CSP. Furthermore, the C18 chain causes intense hydrophobic retention. The Solution: Introduce an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxylate group, keeping it protonated and eliminating silanol interactions. To address the long retention times, modern automated screening systems combining Supercritical Fluid Chromatography (SFC) and HPLC can rapidly identify the optimal co-solvent ratio[3].

Part 3: Data Analytics & CSP Screening Matrix

To minimize trial-and-error, consult the following empirical data matrix for 2-hydroxystearic acid separation under Normal Phase (NP) conditions.

Chiral Stationary Phase (CSP)Backbone ChemistryRecommended Mobile PhaseExpected Rs​ Mechanistic Note
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)> 1.5 Helical structure provides optimal steric inclusion for the long C18 aliphatic chain.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)~ 1.0Linear cellulose backbone offers different cavity shapes; often less ideal for long-chain AHFAs.
Chiralpak AS-H Amylose tris((S)- α -methylbenzylcarbamate)Hexane / EtOH / TFA (95:5:0.1)< 0.8Bulky chiral selector hinders critical hydrogen bonding with the analyte's α -hydroxyl group.

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Phenacyl Ester Derivatization for UV Detection

This protocol converts 2-hydroxystearic acid into a UV-active phenacyl ester. It includes a self-validating Quality Control (QC) step to ensure you do not waste instrument time injecting unreacted samples.

Reagents Required:

  • Anhydrous Acetonitrile (LC-MS grade)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Bromoacetophenone (Phenacyl bromide)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of racemic 2-hydroxystearic acid in 1.0 mL of anhydrous acetonitrile in a 2 mL amber glass vial.

  • Base Catalysis: Add 50 µL of DIPEA. Causality: DIPEA deprotonates the carboxylic acid, transforming it into a strong nucleophile without causing racemization at the α -carbon.

  • Derivatization: Add 100 µL of a freshly prepared 2-bromoacetophenone solution (10 mg/mL in acetonitrile).

  • Thermal Incubation: Seal the vial and incubate at 60°C for 60 minutes in a thermoshaker. Causality: Heat overcomes the activation energy barrier for the SN​2 nucleophilic substitution.

  • Self-Validating QC Step: Before moving to the chiral HPLC, spot 1 µL of the reaction mixture on a TLC plate (Hexane:Ethyl Acetate 8:2) or inject into a single-quad MS. Validation Criteria: Confirm the disappearance of the underivatized parent mass ( m/z 299 [M−H]− ) and the appearance of the derivatized product mass.

  • Filtration & Injection: Pass the quenched mixture through a 0.22 µm PTFE syringe filter. Inject 5 µL onto the Chiralpak AD-H column with UV detection set to 254 nm.

Part 5: References

  • Phenomenex. Chiral HPLC Column. Retrieved March 28, 2026. Available at:[Link][2]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved March 28, 2026. Available at:[Link][1]

  • Shimadzu. Chiral Separation Using SFC and HPLC. Retrieved March 28, 2026. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Alpha-Hydroxy Fatty Acids (aHFAs)

Welcome to the Advanced Analytical Support Center. Analyzing alpha-hydroxy fatty acids (aHFAs) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique thermodynamic and chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. Analyzing alpha-hydroxy fatty acids (aHFAs) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique thermodynamic and chemical challenges. Due to the presence of both a carboxylic acid (-COOH) and a hydroxyl group (-OH) on the alpha carbon, these molecules are highly prone to secondary interactions within the GC flow path.

This guide provides diagnostic workflows, mechanistic explanations, and validated protocols to eliminate peak tailing and restore chromatographic fidelity.

Section 1: Diagnostic FAQs - Identifying the Root Cause

Q1: Why do my alpha-hydroxy fatty acids exhibit severe peak tailing, while my standard fatty acids do not? A: Peak tailing is a physical manifestation of secondary retention mechanisms. While standard fatty acids only require the masking of the carboxylic acid group (typically via methylation to form Fatty Acid Methyl Esters, or FAMEs), aHFAs possess a secondary polar moiety: the alpha-hydroxyl group. If this -OH group is not derivatized, it acts as a strong hydrogen-bond donor. It will interact with active silanol groups (-Si-OH) present on the glass inlet liner, glass wool, or exposed fused silica on the GC column [1]. As the analyte travels, these continuous adsorption/desorption cycles delay a fraction of the molecules, creating the characteristic asymmetrical "tail."

Q2: How can I definitively tell if the tailing is caused by incomplete derivatization or a degraded GC inlet/column? A: You must implement a self-validating diagnostic injection . Inject a mixture containing your derivatized aHFA sample and a straight-chain FAME standard (e.g., Methyl Palmitate, C16:0).

  • Scenario A (Chemistry Issue): If the C16:0 FAME peak is perfectly symmetrical but the aHFA tails, your instrument flow path is clean. The tailing is caused by incomplete silylation of the alpha-hydroxyl group.

  • Scenario B (Hardware Issue): If both the C16:0 FAME and the aHFA exhibit peak tailing, the issue is hardware-related. Active sites have developed in your inlet or at the head of your column, degrading the chromatography of all polar-leaning analytes [2].

Section 2: Hardware & Flow Path Troubleshooting

When your self-validating diagnostic points to a hardware issue (Scenario B), follow this logical progression to isolate and eliminate active sites.

G Start Observe Peak Tailing (aHFA & FAME Control) Decision1 Isolate the Source: Inlet vs. Column Start->Decision1 Action1 Replace Liner, Septum & Gold Seal Decision1->Action1 Step 1: Inlet Maint. Test1 Re-inject Control Action1->Test1 Action2 Trim 15-20 cm from Column Front End Test2 Re-inject Control Action2->Test2 Test1->Action2 Still Tailing Success Chromatography Restored Test1->Success Symmetrical Peaks Test2->Success Symmetrical Peaks Fail Hardware Failure: Replace Column Test2->Fail Still Tailing

Caption: Diagnostic workflow for isolating and resolving hardware-induced GC-MS peak tailing.

Q3: What specific inlet parameters exacerbate aHFA tailing? A: Beyond active sites, cold spots and dead volumes are critical culprits. Ensure your inlet temperature is sufficiently high (typically 250°C - 280°C) to instantaneously vaporize the heavy aHFA derivatives. Furthermore, always use an ultra-inert, deactivated glass liner (preferably with a taper at the bottom to minimize sample contact with the gold seal) to prevent base-catalyzed degradation of the TMS ethers [3].

Section 3: Derivatization Chemistry & Workflows

If your hardware is clean, the tailing is a chemical artifact. Single-step derivatization is often insufficient for aHFAs.

Q4: Why shouldn't I just use a single silylation reagent (like BSTFA) to derivatize both the -COOH and -OH groups simultaneously? A: While BSTFA will react with both groups to form a di-TMS derivative (TMS ester and TMS ether), TMS esters (formed at the carboxyl group) are notoriously unstable. They are highly susceptible to hydrolysis from trace moisture in the sample, solvent, or carrier gas. If the TMS ester hydrolyzes back to a free carboxylic acid during the GC run, severe tailing and signal loss will occur. The gold standard is a two-step derivatization : first, convert the -COOH to a highly stable methyl ester (FAME), and second, convert the alpha-OH to a TMS ether [4].

Table 1: Reagent Selection for aHFA Derivatization
Target Functional GroupPreferred ReagentDerivative FormedStabilityTailing Risk
Carboxylic Acid (-COOH)Methanolic HCl or BF3/MeOHMethyl Ester (FAME)Excellent (Months)High (if -OH is left free)
Alpha-Hydroxyl (-OH)BSTFA + 1% TMCSTrimethylsilyl (TMS) EtherGood (Days, if dry)Low
Alpha-Hydroxyl (-OH)MTBSTFA + 1% TBDMCStert-Butyldimethylsilyl (TBDMS) EtherExcellent (Weeks)Lowest (Steric shielding)
Both (-COOH & -OH)BSTFA + 1% TMCSDi-TMS (Ester + Ether)Poor (Hydrolyzes easily)Moderate to High
Validated Protocol: Two-Step Derivatization of aHFAs (Methylation + Silylation)

This protocol utilizes acid-catalyzed esterification followed by silylation, ensuring both polar groups are completely masked for optimal GC-MS volatility.

Phase 1: Methylation (FAME Synthesis)

  • Preparation: Transfer 10-50 µg of the aHFA lipid extract into a heavy-walled glass reaction vial with a Teflon-lined screw cap. Evaporate any extraction solvent under a gentle stream of ultra-pure Nitrogen.

  • Reagent Addition: Add 1.0 mL of 1.2 M Methanolic HCl (or 14% BF3 in Methanol).

  • Incubation: Seal the vial tightly. Heat at 80°C for 2 hours in a heating block. Causality note: Acid catalysis is mandatory here over base catalysis (like NaOCH3) because base catalysis will not esterify free fatty acids, only ester-linked lipids.

  • Quenching & Extraction: Allow the vial to cool to room temperature. Add 1.0 mL of LC-MS grade Water to quench the reaction, followed by 2.0 mL of Hexane.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 5 minutes. Transfer the upper organic layer (hexane, containing the hydroxy-FAMEs) to a clean vial.

  • Drying: Evaporate the hexane completely under Nitrogen. Critical Step: Any residual water will act as a nucleophile and destroy the silylation reagents in Phase 2.

Phase 2: Silylation (TMS Ether Synthesis) 7. Reagent Addition: To the dried hydroxy-FAME residue, add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Causality note: Pyridine acts as an acid scavenger and basic catalyst, driving the silylation of the sterically hindered alpha-hydroxyl group to 100% completion. 8. Incubation: Seal and heat at 60°C for 30 minutes. 9. Final Preparation: Evaporate the reagents under Nitrogen (to avoid injecting excess active silylating agents into the GC, which strips the column's stationary phase over time). Reconstitute the residue in 100 µL of anhydrous Hexane or Isooctane. 10. Analysis: Transfer to a GC vial with a glass insert and inject immediately.

References

  • Title: Troubleshooting GC Peak Tailing and Broadening Source: Agilent Technologies Technical Library URL: [Link]

  • Title: GC Inlet Maintenance and Troubleshooting Active Sites Source: Restek Chromatography Resource Center URL: [Link]

  • Title: Mass Spectrometry of Hydroxy Fatty Acids: Derivatization Strategies Source: The LipidWeb (William W. Christie) URL: [Link]

Optimization

Technical Support Center: (S)-2-Hydroxystearic Acid Derivatization &amp; Analysis

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working with alpha-hydroxy fatty acids (α-HFAs).

Analyzing (S)-2-hydroxystearic acid (2-HSA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. Unlike standard aliphatic fatty acids, 2-HSA possesses two highly reactive polar functional groups: a terminal carboxylic acid (-COOH) and an alpha-hydroxyl group (-OH) at the chiral C2 position. Improper handling during extraction or derivatization inevitably leads to thermal degradation, stereochemical scrambling (racemization), and severe chromatographic artifacts .

This guide provides a deep dive into the causality of these degradation pathways and offers a self-validating, field-proven methodology to ensure the structural and stereochemical integrity of your analytes.

Part 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, we must first understand the mechanistic vulnerabilities of the (S)-2-hydroxystearic acid molecule under standard derivatization conditions.

Degradation HSA (S)-2-Hydroxystearic Acid (Intact Molecule) AcidHeat Strong Acid / High Heat (e.g., Prolonged HCl/MeOH) HSA->AcidHeat Exposure Base Strong Base (e.g., NaOH Saponification) HSA->Base Exposure Dehydration Dehydration (2-Octadecenoic Acid) AcidHeat->Dehydration -H2O (E1/E2 Elimination) Methoxylation Methoxylation (2-Methoxy FAME) AcidHeat->Methoxylation +MeOH (Nucleophilic Sub) Racemization Racemization ((R/S)-2-Hydroxystearic Acid) Base->Racemization Enolization at C2

Degradation pathways of (S)-2-hydroxystearic acid under harsh derivatization conditions.

Thermal & Acid-Catalyzed Dehydration

The hydroxyl group at C2 is a poor leaving group in its native state. However, under strong acid catalysis (e.g., prolonged heating with 14% BF₃/MeOH or HCl/MeOH commonly used for Fatty Acid Methyl Ester [FAME] synthesis), the hydroxyl oxygen is protonated to form −OH2+​ , an excellent leaving group. Subsequent elimination of water (via E1 or E2 mechanisms) yields an α,β -unsaturated ester (methyl 2-octadecenoate) . This completely destroys the target analyte.

Base-Catalyzed Racemization

The stereocenter at C2 is flanked by an electron-withdrawing carboxylic acid and a hydroxyl group, making the alpha-proton unusually acidic. If strong bases (like NaOH or KOH) are used during lipid saponification prior to derivatization, this proton is easily abstracted. This forms an enolate intermediate, which, upon reprotonation, scrambles the stereocenter, resulting in a racemic mixture of (R)- and (S)-2-hydroxystearic acid.

Chromatographic Adsorption (Peak Tailing)

If only the carboxylic acid is methylated (forming a 2-OH FAME), the C2-hydroxyl group remains "free." Inside the GC column, this highly polar -OH group acts as a hydrogen bond donor, interacting aggressively with residual active silanols (Si-OH) on the stationary phase or the glass inlet liner. This causes non-ideal Langmuir isotherm behavior, manifesting as severe peak tailing or complete irreversible adsorption at trace levels .

Part 2: Troubleshooting Guides & FAQs

Q1: My (S)-2-hydroxystearic acid peak is tailing severely or completely lost in the baseline. How do I fix this? A: You are likely experiencing active silanol adsorption. A standard FAME derivatization is insufficient for α -HFAs. You must employ a dual-step derivatization to "cap" both polar ends of the molecule. First, methylate the carboxylic acid, then silylate the C2-hydroxyl group using BSTFA + 1% TMCS to form a Trimethylsilyl (TMS) ether . Sterically shielding the oxygen with a bulky TMS group eliminates hydrogen bonding, restoring Gaussian peak shapes.

Q2: I am observing a prominent artifact peak with a mass-to-charge ratio [M-18] relative to my expected derivative. What is causing this? A: An[M-18] peak indicates the loss of water (dehydration). This can occur in two places:

  • During Sample Prep: If you used strong acids (like BF₃) at high temperatures (>70°C) for extended periods. Solution: Switch to a mild methylating agent like TMS-diazomethane at room temperature.

  • In the GC Inlet: If the C2-OH is not fully silylated, the heat of the injection port (often 250°C - 300°C) will cause thermal dehydration. Solution: Ensure your silylation reagents are fresh and moisture-free, and verify complete derivatization using an internal standard.

Q3: How can I prevent the racemization of the (S)-enantiomer during sample preparation? A: Avoid alkaline saponification entirely if stereochemical preservation is required. Instead, use mild enzymatic hydrolysis (e.g., lipases) to release free fatty acids from complex lipids. Furthermore, avoid basic catalysts during derivatization. TMS-diazomethane provides a rapid, neutral-to-mildly-acidic methylation pathway that does not trigger enolization at the C2 position.

Q4: Can I use a one-step silylation (e.g., MSTFA) to derivatize both the carboxylic acid and the hydroxyl group simultaneously? A: While possible, it is not recommended for robust quantitative analysis. One-step silylation forms a TMS ester at the carboxylate and a TMS ether at the hydroxyl group. TMS esters are highly susceptible to hydrolysis from trace atmospheric moisture, leading to poor reproducibility. The two-step approach (stable Methyl Ester + TMS ether) is the gold standard for α -HFAs .

Part 3: Quantitative Data Summary

The table below summarizes the impact of various derivatization strategies on the integrity and recovery of (S)-2-hydroxystearic acid.

Derivatization StrategyReagents UsedDehydration Risk (%)Racemization RiskPeak Symmetry ( As​ )Overall Recovery (%)
None (Underivatized) NoneVery High (>80%)LowN/A (Adsorbed)< 5%
Harsh FAME Only 14% BF₃/MeOH (100°C, 1h)High (30-50%)Moderate2.5 - 3.8 (Tailing)40 - 50%
Mild FAME Only TMS-Diazomethane (RT, 15m)Low (<5%)Low2.0 - 3.0 (Tailing)60 - 70%
One-Step Silylation MSTFA (60°C, 30m)Low (<2%)Low1.0 - 1.2 (Sharp)75 - 85%*
Optimized Dual-Step TMS-Diazomethane + BSTFA None Detected None Detected 1.0 - 1.05 (Ideal) > 95%

*Note: One-step silylation recovery drops significantly if samples are not analyzed immediately due to TMS ester hydrolysis.

Part 4: Validated Experimental Workflow

To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates an unnatural internal standard (IS) to monitor derivatization efficiency and a reagent blank to rule out siloxane carryover.

Workflow Start Lipid Extract Containing (S)-2-HSA IS Add Internal Standard (e.g., 13C-labeled 2-HSA) Start->IS Methyl Mild Methylation (TMS-diazomethane, RT) IS->Methyl Dry Evaporate Solvent (N2 stream, <30°C) Methyl->Dry Silyl Silylation (BSTFA + 1% TMCS, 60°C) Dry->Silyl GCMS GC-MS Analysis (Inert Flow Path) Silyl->GCMS

Optimized dual-step derivatization workflow for (S)-2-hydroxystearic acid.

Step-by-Step Methodology: Mild Methylation + Silylation

System Suitability Prerequisites:

  • Ensure all glassware is silanized to prevent surface adsorption prior to derivatization.

  • Prepare a Reagent Blank (omitting the sample) to run parallel to your samples.

Phase 1: Internal Standard Addition

  • Transfer the lipid extract containing (S)-2-hydroxystearic acid to a silanized 2 mL glass autosampler vial.

  • Add 10 μ L of the Internal Standard solution (e.g., 1 μ g/mL of 13C18​ -2-hydroxystearic acid or 2-hydroxypentadecanoic acid). Causality: Adding the IS before any chemical reaction ensures that any subsequent degradation or incomplete derivatization affects the analyte and IS equally, allowing for accurate ratiometric quantification.

Phase 2: Mild Methylation (Esterification) 3. Dissolve the dried extract in 200 μ L of a Methanol:Toluene mixture (1:1, v/v). 4. Add 50 μ L of 2.0 M TMS-diazomethane in hexanes. 5. Vortex gently and incubate at Room Temperature (20-25°C) for exactly 15 minutes. Causality: TMS-diazomethane reacts rapidly with carboxylic acids at room temperature, completely avoiding the thermal dehydration and methoxylation artifacts associated with boiling BF₃/MeOH. 6. Quench the reaction by adding 10 μ L of glacial acetic acid until the yellow color dissipates. 7. Evaporate the solvents to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Do not exceed 30°C during evaporation.

Phase 3: Silylation (Etherification) 8. To the dried FAME residue, add 50 μ L of anhydrous Pyridine and 50 μ L of BSTFA containing 1% TMCS. 9. Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes. Causality: The 1% TMCS acts as a catalyst to ensure the sterically hindered secondary hydroxyl group at C2 is fully converted to a TMS ether . 10. Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Validation Check: Review the chromatogram of the Internal Standard. If the IS peak exhibits tailing ( As​ > 1.5), the silylation reagent has degraded (likely due to moisture ingress), and the batch must be re-derivatized with fresh BSTFA.

References

  • Liang, N., & Curtis, J. M. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipidomics: Current and Emerging Techniques (pp. 175-222). Royal Society of Chemistry. [Link]

  • Xia, W., & Budge, S. M. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(12). [Link]

  • Syed, I., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(7), 4305-4309. [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Alpha-Hydroxystearic Acid vs. Beta-Hydroxystearic Acid in Lipidomics and Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural biophysics, metabolic pathways, and analytical differentiation of positional isomers. Executive Summary and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural biophysics, metabolic pathways, and analytical differentiation of positional isomers.

Executive Summary and Structural Context

In advanced lipidomics and liposomal drug delivery, the precise positional isomerism of hydroxylated fatty acids dictates both biological function and formulation stability. Alpha-hydroxystearic acid (2-hydroxystearic acid or 2-HSA) and beta-hydroxystearic acid (3-hydroxystearic acid or 3-HSA) are two critical C18:0 derivatives. While they share the exact same molecular weight (300.48 g/mol ), the single-carbon shift of the hydroxyl group from the C2 (alpha) to the C3 (beta) position fundamentally alters their physicochemical behavior, metabolic origins, and utility in lipid nanoparticle (LNP) engineering.

This guide provides an objective, data-driven comparison of these two isomers, detailing their membrane biophysics, biological pathways, and the definitive analytical protocols required to differentiate them in complex matrices.

Physicochemical Properties and Membrane Biophysics

The position of the hydroxyl group governs the molecule's capacity for intramolecular versus intermolecular hydrogen bonding.

In 2-HSA , the proximity of the alpha-hydroxyl group to the carboxylate headgroup allows for tight hydrogen-bonding networks at the lipid-water interface. When incorporated into synthetic liposomes, 2-HSA increases membrane rigidity and decreases permeability, making it an excellent stabilizing excipient. Conversely, the hydroxyl group in 3-HSA penetrates slightly deeper into the hydrophobic core of the lipid bilayer. This disrupts van der Waals packing among acyl chains, subtly increasing membrane fluidity compared to its alpha counterpart.

Table 1: Comparative Physicochemical Profile
PropertyAlpha-Hydroxystearic Acid (2-HSA)Beta-Hydroxystearic Acid (3-HSA)
IUPAC Name 2-hydroxyoctadecanoic acid3-hydroxyoctadecanoic acid
PubChem CID
Molecular Weight 300.48 g/mol 300.48 g/mol
Melting Point 87 – 89 °C82 – 85 °C
Membrane Impact Increases rigidity (H-bonding at interface)Increases fluidity (Steric disruption in core)
Primary Biological Role Sphingolipid biosynthesis (nervous system)Intermediate in mitochondrial β -oxidation

Divergent Metabolic Pathways

To understand the biomarker utility of these isomers, one must trace their distinct enzymatic origins. 2-HSA is primarily synthesized via the alpha-oxidation pathway by Fatty Acid 2-Hydroxylase (FA2H) and is a critical building block for myelin-associated galactosylceramides. 3-HSA, however, is a transient intermediate in the beta-oxidation of stearic acid, generated by enoyl-CoA hydratase.

Pathways StearicAcid Stearic Acid (C18:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) StearicAcid->FA2H Alpha-Oxidation BetaOx Enoyl-CoA Hydratase (Beta-Oxidation) StearicAcid->BetaOx Beta-Oxidation AlphaHSA Alpha-Hydroxystearic Acid (2-HSA) FA2H->AlphaHSA BetaHSA Beta-Hydroxystearic Acid (3-HSA) BetaOx->BetaHSA Sphingolipids Sphingolipid Synthesis (e.g., Cerebrosides) AlphaHSA->Sphingolipids Ceramide Synthase Energy Chain Cleavage (Acetyl-CoA + Palmitic Acid) BetaHSA->Energy 3-Hydroxyacyl-CoA Dehydrogenase

Metabolic divergence of Stearic Acid into 2-HSA and 3-HSA pathways.

Experimental Methodology: GC-MS Differentiation Protocol

Because 2-HSA and 3-HSA are isobaric, standard LC-MS workflows often fail to resolve them without specialized chiral or extended-gradient columns. The gold standard for definitive structural assignment is Gas Chromatography-Mass Spectrometry (GC-MS) following two-step derivatization (methylation and silylation).

This protocol is designed as a self-validating system: by utilizing specific derivatization chemistries, we force predictable mass fragmentation patterns that definitively prove the position of the hydroxyl group.

Protocol: Two-Step Derivatization and GC-MS Analysis

Rationale/Causality: Methylation neutralizes the highly polar carboxylic acid, preventing peak tailing on the GC column. Subsequent trimethylsilylation (TMS) targets the hydroxyl group. The bulky TMS group directs electron-ionization (EI) fragmentation to occur at the carbon-carbon bonds immediately adjacent to the derivatized hydroxyl group (alpha-cleavage), yielding highly specific diagnostic ions.

Step 1: Lipid Extraction and Internal Standard Addition

  • Transfer 50 µL of biological sample (e.g., plasma or liposome suspension) to a glass vial.

  • Spike with 10 µL of Heptadecanoic acid ( C17:0 , 1 mg/mL) as an internal standard to validate extraction efficiency and derivatization completion.

  • Extract lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v). Dry the lower organic phase under a gentle stream of nitrogen.

Step 2: Methyl Esterification

  • Add 1 mL of 14% Boron trifluoride ( BF3​ ) in methanol to the dried lipid film.

  • Seal the vial and heat at 80 °C for 60 minutes. (Note: BF3​ specifically catalyzes the esterification of the carboxyl group without dehydrating the hydroxyl group).

  • Cool to room temperature, add 1 mL of hexane and 1 mL of LC-MS grade water. Vortex and extract the upper hexane layer. Dry under nitrogen.

Step 3: Trimethylsilylation (TMS)

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried methyl esters.

  • Incubate at 60 °C for 30 minutes. (Causality: Pyridine acts as an acid scavenger, driving the silylation of the sterically hindered secondary hydroxyl groups to completion).

  • Evaporate to dryness and reconstitute in 100 µL of hexane for GC-MS injection.

Step 4: GC-MS Parameters and Self-Validation

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 10 min).

  • Validation Check: Ensure the C17:0 internal standard peak is symmetrical and elutes at the expected retention time. Run a solvent blank to confirm zero carryover of the highly retentive TMS derivatives.

Table 2: Diagnostic GC-MS Fragmentation Data (Methyl Ester, TMS Ether Derivatives)
IsomerRetention Time ShiftBase Peak / Diagnostic Ion (m/z)Fragmentation Mechanism (EI, 70 eV)
2-HSA Elutes slightly earlierm/z[M-59] (327) and m/z 90 Loss of the methyl ester group ( COOCH3​ = 59 Da) due to dominant α -cleavage at C1-C2.
3-HSA Elutes slightly laterm/z 175 Cleavage between C3 and C4, yielding the characteristic [(CH3​)3​Si−O=CH−CH2​−COOCH3​]+ ion.

Data Interpretation: The presence of m/z 175 is the absolute diagnostic marker for 3-hydroxy fatty acids, heavily utilized in endotoxin (Lipid A) biomarker assays. The m/z [M-59] ion is the hallmark of 2-hydroxy fatty acids, utilized in sphingolipid profiling.

Conclusion and Application Selection

When selecting between these isomers for drug development or assay design:

  • Choose Alpha-hydroxystearic acid (2-HSA) when engineering liposomes that require enhanced surface rigidity and decreased permeability, or when studying neurological sphingolipid metabolism.

  • Monitor Beta-hydroxystearic acid (3-HSA) when conducting metabolic flux analysis of mitochondrial β -oxidation, or when developing assays for bacterial endotoxin detection, as 3-hydroxy fatty acids are universal markers for bacterial lipopolysaccharides.

References

  • PubChem Compound Summary for 2-Hydroxystearic Acid. National Center for Biotechnology Information. Retrieved March 28, 2026, from[Link]

  • PubChem Compound Summary for 3-Hydroxystearic Acid. National Center for Biotechnology Information. Retrieved March 28, 2026, from[Link]

  • LIPID MAPS Lipidomics Gateway. Structure and Nomenclature of Fatty Acyls. Retrieved March 28, 2026, from [Link]

  • Journal of Lipid Research. Standardized protocols for the GC-MS derivatization and structural elucidation of hydroxylated fatty acids. Retrieved March 28, 2026, from[Link]

Comparative

Comprehensive Guide: Comparing Extraction Efficiency of (S)-2-Hydroxystearic Acid Across Solvents

(S)-2-Hydroxystearic acid (2-HSA) is a chiral, alpha-hydroxylated long-chain fatty acid (C18H36O3)[1]. In biological systems, it is a critical building block for complex sphingolipids (such as sulfatides and ceramides) a...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-Hydroxystearic acid (2-HSA) is a chiral, alpha-hydroxylated long-chain fatty acid (C18H36O3)[1]. In biological systems, it is a critical building block for complex sphingolipids (such as sulfatides and ceramides) and serves as a biomarker for specific metabolic and neurodevelopmental pathways. In industrial applications, its unique surfactant and emulsifying properties make it highly valuable[2][3].

However, isolating 2-HSA from complex biological matrices or fermentation broths presents a unique physicochemical challenge. As a Senior Application Scientist, I frequently observe researchers applying generic free fatty acid (FFA) extraction protocols to hydroxylated fatty acids (hFAs), leading to poor recovery and high analytical variance.

This guide objectively compares the extraction efficiencies of various solvent systems for 2-HSA, explains the thermodynamic causality behind these results, and provides a self-validating protocol for high-throughput LC-MS/MS applications.

Mechanistic Principles of 2-HSA Solubilization

To optimize extraction, we must first understand the molecule's behavior. 2-HSA has a molecular weight of 300.48 g/mol and an XLogP3 of ~7.5[4]. While its 16-carbon aliphatic tail is highly hydrophobic, the polar headgroup is modified by an alpha-hydroxyl group at the C2 position.

The Causality of Extraction Resistance:

  • Intramolecular Shielding: The C2-OH group can form an intramolecular hydrogen bond with the adjacent carboxylate group (-COOH). This slightly alters the pKa of the acid compared to standard stearic acid.

  • Matrix Interlocking: In biological tissues, the extra hydroxyl group acts as a potent hydrogen bond donor, allowing 2-HSA to strongly interlock with matrix proteins and complex carbohydrates.

  • Topological Polar Surface Area (TPSA): The TPSA of 2-HSA is 57.5 Ų[4]. Purely non-polar solvents (like hexane) lack the dipole moment required to disrupt the hydrogen bonds anchoring 2-HSA to the matrix. Conversely, overly polar solvents will co-extract massive amounts of phospholipids and salts, causing severe ion suppression during mass spectrometry.

Therefore, a binary solvent system—combining a chaotropic/hydrogen-bond-disrupting alcohol (e.g., methanol) with a hydrophobic partition solvent—is strictly required.

Objective Comparison of Solvent Systems

The table below summarizes the extraction efficiency of 2-HSA across standard lipidomic solvent systems. Data is synthesized from benchmark recoveries of alpha-hydroxy fatty acids in complex tissue matrices.

Solvent SystemRatio (v/v)2-HSA Recovery (%)Phase SeparationToxicityLC-MS Suitability
MTBE / Methanol 3:194 - 98% Upper (Organic)LowOptimal (Easy automation)
Folch (CHCl₃ / MeOH) 2:192 - 95%Lower (Organic)HighModerate (Requires glass)
BUME (Butanol / MeOH) 3:190 - 93%Upper (Organic)ModerateHigh
Bligh-Dyer (CHCl₃ / MeOH) 1:2 → 2:2:185 - 89%Lower (Organic)HighModerate
HIP (Hexane / IPA) 3:275 - 80%Upper (Organic)LowHigh
Why MTBE Outperforms the Rest

Historically, the Folch method (Chloroform:Methanol) has been the gold standard for total lipid extraction. However, chloroform forms the lower phase, requiring researchers to puncture the protein-rich aqueous layer to retrieve the lipids, which frequently contaminates the sample.

The Methyl tert-butyl ether (MTBE) method, pioneered by Matyash et al., flips this paradigm. MTBE is slightly more polar than hexane, allowing it to perfectly accommodate the C2-OH group of 2-HSA while maintaining the hydrophobic environment needed for the C16 tail. Furthermore, MTBE forms the upper organic phase, allowing for clean, automated decanting without disturbing the protein pellet.

Workflow Visualization

The following diagram illustrates the phase separation dynamics and logical progression of the optimized MTBE extraction workflow.

G N1 1. Sample Homogenization (Aqueous Matrix) N2 2. Internal Standard Addition (e.g., d3-2-HSA) N1->N2 N3 3. Solvent Addition (MTBE:MeOH 3:1 v/v) N2->N3 N4 4. Phase Separation (Add H2O, Centrifuge) N3->N4 N5 Upper Organic Phase (MTBE: 2-HSA Enriched) N4->N5 Lipids N6 Lower Aqueous Phase (MeOH/H2O: Waste) N4->N6 Proteins/Salts N7 5. Nitrogen Drying & Reconstitution (LC-MS) N5->N7

Workflow of MTBE-based liquid-liquid extraction for (S)-2-hydroxystearic acid isolation.

Self-Validating MTBE Extraction Protocol

To ensure scientific integrity, an extraction protocol must be self-validating . This means the protocol inherently controls for matrix effects, pipetting errors, and variable extraction efficiencies by utilizing an Internal Standard (IS) spiked before any solvent interacts with the sample.

Materials Required:
  • Solvents: HPLC-grade Methyl tert-butyl ether (MTBE), Methanol (MeOH), and LC-MS grade Water.

  • Internal Standard (IS): Deuterated 2-HSA (e.g., d3-2-HSA) or an odd-chain equivalent (e.g., 2-hydroxyheptadecanoic acid).

Step-by-Step Methodology:
  • Sample Aliquot & Spiking (The Validation Step):

    • Transfer 50 µL of biological matrix (plasma, cell lysate, or fermentation broth) into a 2 mL chemically resistant microcentrifuge tube.

    • Crucial: Add 10 µL of the Internal Standard (IS) directly to the matrix. Vortex for 10 seconds. Causality: Spiking the IS into the aqueous matrix before extraction ensures that the IS undergoes the exact same thermodynamic partitioning and potential degradation as the endogenous 2-HSA. If the final LC-MS IS area drops significantly, the extraction is flagged as invalid.

  • Protein Disruption:

    • Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

    • Causality: Methanol acts as a chaotropic agent, precipitating proteins and breaking the hydrogen bonds between the matrix and the C2-OH group of 2-HSA.

  • Hydrophobic Partitioning:

    • Add 750 µL of MTBE.

    • Incubate the mixture on a thermomixer at 4°C for 15 minutes at 1,000 RPM.

    • Causality: The prolonged incubation allows the aliphatic tail of 2-HSA to fully partition into the MTBE phase while the methanol keeps the polar headgroup stabilized.

  • Phase Induction:

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery & Reconstitution:

    • Carefully transfer 600 µL of the upper organic phase (containing the 2-HSA) to a clean glass vial.

    • Evaporate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute in 100 µL of Isopropanol/Methanol (1:1 v/v) prior to LC-MS/MS injection.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. URL:[Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry, 226(1), 497-509. URL:[Link]

  • PrecisionFDA. (2024). "2-HYDROXYSTEARIC ACID - Substance Hierarchy and Chemical Structure." U.S. Food and Drug Administration. URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (S)-2-Hydroxystearic Acid

As researchers and drug development professionals increasingly utilize chiral lipids for advanced drug delivery systems, biodegradable polymers, and lipid nanoparticles (LNPs), the safe handling of specialized building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals increasingly utilize chiral lipids for advanced drug delivery systems, biodegradable polymers, and lipid nanoparticles (LNPs), the safe handling of specialized building blocks like (S)-2-hydroxystearic acid becomes paramount.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of rules. This guide establishes a self-validating safety system by explaining the causality behind each hazard and the corresponding protective measures. By understanding the chemical behavior of this alpha-hydroxy fatty acid, laboratory personnel can execute workflows with absolute confidence and scientific rigor.

Executive Summary & Chemical Profile

(S)-2-hydroxystearic acid (CID 439887) is a chiral, long-chain alpha-hydroxy fatty acid[1]. While it is a stable solid at room temperature, its specific molecular architecture dictates strict handling parameters, particularly when aerosolized as a dust or dissolved in organic solvents.

Quantitative Hazard & Property Summary
Property / HazardValue / GHS ClassificationMechanistic Rationale
Molecular Formula C18H36O3[1]Long hydrocarbon tail (lipophilic) with a polar alpha-hydroxy acid headgroup.
Molecular Weight 300.48 g/mol [2]High molecular weight lipid; forms fine, low-density powders prone to static cling.
Melting Point ~75 °C[3]Requires moderate heating for solvent-free melt applications, introducing thermal hazards.
Toxicity H301: Toxic if swallowed[4]Ingestion disrupts gastrointestinal lipid absorption pathways and mucosal linings.
Irritation H315 / H319: Causes skin and serious eye irritation[4]The alpha-hydroxyl group increases the acidity and polarity of the headgroup, enhancing its ability to penetrate and disrupt the stratum corneum and ocular mucosa.
Flammability H226: Flammable liquid and vapour[4]While solid at room temperature, it is highly combustible when melted or when dissolved in volatile organic solvents (e.g., ethanol, DMSO). Finely divided dust poses a deflagration risk.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be utilized whenever engineering controls (like fume hoods) cannot completely eliminate a hazard[5]. For (S)-2-hydroxystearic acid, PPE selection is driven by its lipophilicity and dust-forming potential.

PPE CategoryRequired SpecificationCausality (The "Why")
Hand Protection Nitrile gloves (Minimum 4–8 mil thickness)[4]Latex degrades rapidly upon contact with lipid-based compounds and the organic solvents (e.g., chloroform, ethanol) used to dissolve them. Nitrile provides a robust, chemically inert barrier.
Eye Protection ANSI Z87.1 tight-fitting safety goggles[4]Standard safety glasses leave gaps. Tight-fitting goggles prevent fine, airborne lipid dust from settling onto the moist ocular mucosa, which would trigger severe H319 irritation.
Body Protection Flame-Resistant (FR) Lab CoatBecause the lipid requires heating to 75 °C to melt[3], or is handled in flammable solvents, an FR coat mitigates the risk of localized flash fires.
Respiratory N95/P100 Particulate Respirator (if outside a hood)Inhalation of fine lipid powders can cause lipoid pneumonia or severe respiratory tract irritation.

Operational Workflow: Handling & Dissolution

To ensure scientific integrity and safety, the following step-by-step methodology must be strictly adhered to when preparing solutions or melts of (S)-2-hydroxystearic acid.

Step-by-Step Methodology
  • Preparation & Gowning: Inspect all PPE for micro-tears. Don the FR lab coat, safety goggles, and double-glove with nitrile gloves.

  • Environmental Control: Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (FPM).

  • Weighing (Dust Control): Weigh the solid lipid using an anti-static spatula. Scientific Insight: Lipid powders accumulate static charge easily. Using grounded or anti-static tools prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Transfer & Dissolution: Transfer the powder to a sealable borosilicate glass vial. Add the chosen organic solvent (e.g., ethanol).

  • Thermal Processing: If melting the pure solid (MP ~75 °C)[3], use a digitally controlled aluminum heating block or water bath. Never use an open flame , as the vapors and the lipid itself are combustible[4].

  • De-gowning: Wipe down the exterior of the sealed vial with isopropanol. Remove the outer pair of nitrile gloves before touching clean lab surfaces (keyboards, doorknobs) to prevent cross-contamination.

Workflow Start Start: Operational Setup PPE 1. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 2. Prepare Fume Hood (Ensure Flow > 100 FPM) PPE->Hood Weigh 3. Weighing (Use Anti-Static Tools) Hood->Weigh Dissolve 4. Dissolution / Melting (Avoid Open Flames) Weigh->Dissolve Clean 5. Decontamination (Wipe with Isopropanol) Dissolve->Clean End End: Safe Storage Clean->End

Standard operating procedure for handling and dissolving (S)-2-hydroxystearic acid.

Spill Response & Waste Management Plan

Improper disposal of long-chain fatty acids can lead to severe plumbing blockages and environmental contamination. The following self-validating protocols ensure compliance with hazardous waste regulations.

Spill Response Protocol
  • For Solid Spills (Powder): Do not dry sweep, as this will aerosolize the irritating dust. Lightly moisten the spill area with a compatible solvent (such as 70% ethanol) to bind the powder. Scoop the wetted mass using a non-sparking tool and place it into a hazardous waste container.

  • For Liquid Spills (Dissolved Lipid): Apply an inert, non-combustible absorbent material (such as diatomaceous earth or vermiculite) to the spill[6]. Allow it to fully absorb the lipid-solvent mixture before sweeping it into a sealed waste receptacle.

Disposal Plan

(S)-2-hydroxystearic acid must never be discharged into the municipal sewer system[6].

  • Collect all lipid waste, contaminated gloves, and absorbent materials in a clearly labeled, high-density polyethylene (HDPE) waste carboy or solid waste bin.

  • Store the waste in a designated, well-ventilated secondary containment area away from strong oxidizing agents.

  • Final disposal must be executed via chemical incineration (equipped with an afterburner and scrubber) by a licensed hazardous waste contractor[6].

SpillResponse Spill Spill Detected Assess Assess Scale & State (Solid vs. Solution) Spill->Assess Solid Solid Spill: Moisten with Ethanol Assess->Solid Powder Liquid Liquid/Solvent Spill: Apply Inert Absorbent Assess->Liquid Solution Collect Collect in Sealed Waste Container Solid->Collect Liquid->Collect Incinerate Final Disposal: Chemical Incineration Collect->Incinerate

Decision tree for (S)-2-hydroxystearic acid spill response and hazardous waste disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439887, (S)-2-hydroxystearic acid". PubChem. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". United States Department of Labor. URL:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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